3,5-Dimethyl-3'-isopropyl-L-thyronine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-propan-2-ylphenoxy)-3,5-dimethylphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-11(2)16-10-15(5-6-18(16)22)25-19-12(3)7-14(8-13(19)4)9-17(21)20(23)24/h5-8,10-11,17,22H,9,21H2,1-4H3,(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHWMOKQVCJRPS-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)C)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180980 | |
| Record name | 3,5-Dimethyl-3'-isopropyl-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26384-44-1 | |
| Record name | 3,5-Dimethyl-3'-isopropyl-L-thyronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026384441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-3'-isopropyl-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYL-3'-ISOPROPYL-L-THYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YY9X4HSE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 3,5-Dimethyl-3'-isopropyl-L-thyronine (Resmetirom/MGL-3196)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethyl-3'-isopropyl-L-thyronine, also known as Resmetirom or MGL-3196, is a first-in-class, orally active, liver-directed, and selective thyroid hormone receptor-beta (TRβ) agonist.[1][2] It has demonstrated significant potential in the treatment of metabolic disorders, particularly non-alcoholic steatohepatitis (NASH), by mimicking the beneficial effects of thyroid hormone on lipid metabolism in the liver while avoiding the adverse effects associated with thyroid hormone receptor-alpha (TRα) activation in extrahepatic tissues. This technical guide provides a comprehensive overview of the mechanism of action of Resmetirom, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective TRβ Agonism
The primary mechanism of action of this compound is its selective agonism of the thyroid hormone receptor-beta (TRβ).[1][2] Thyroid hormone receptors are nuclear receptors that, upon binding to their ligand, triiodothyronine (T3), regulate the transcription of a wide array of genes involved in growth, development, and metabolism. There are two major isoforms of the thyroid hormone receptor, TRα and TRβ, which are encoded by separate genes and exhibit distinct tissue distribution and physiological functions.
-
TRα is predominantly expressed in the heart, bone, and central nervous system. Its activation is associated with increased heart rate, bone resorption, and other systemic thyroid hormone effects.
-
TRβ is the predominant isoform in the liver and is primarily responsible for the beneficial metabolic effects of thyroid hormone, including the regulation of cholesterol and triglyceride levels.[3]
Resmetirom is designed to preferentially bind to and activate TRβ, thereby harnessing the therapeutic metabolic actions of thyroid hormone in the liver while minimizing the potential for adverse effects mediated by TRα activation in other tissues.[1]
Molecular Interactions and Receptor Activation
Upon entering the hepatocyte, Resmetirom binds to the ligand-binding domain of TRβ. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The receptor-coactivator complex then binds to thyroid hormone response elements (TREs) on the DNA of target genes, initiating their transcription.
Quantitative Data: Receptor Selectivity and Potency
The selectivity and potency of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data from functional coactivator recruitment assays.
| Table 1: Functional Potency of Resmetirom at Thyroid Hormone Receptors | |
| Parameter | Value |
| TRβ EC50 | 0.21 µM |
| TRα EC50 | 5.88 µM (Calculated) |
| Selectivity (TRα EC50 / TRβ EC50) | 28-fold |
| Data from a cell-free coactivator recruitment assay.[1][4] |
| Table 2: In Vitro Functional Assay Data for MGL-3196 | ||
| Assay | TRβ | TRα |
| EC50 (µM) | 0.21 | 3.74 |
| Maximum Activity (% of T3) | <100% | <100% |
| Source: Kelly et al., J Med Chem, 2014[5] |
Signaling Pathways and Downstream Effects
The selective activation of TRβ in the liver by this compound initiates a cascade of downstream events that contribute to its therapeutic effects on lipid metabolism.
Experimental Protocols
Cell-Free Coactivator Recruitment Assay
This assay measures the ability of a compound to promote the interaction between a thyroid hormone receptor and a coactivator peptide.
Materials:
-
Purified, recombinant human TRβ and TRα ligand-binding domains (LBDs).
-
Biotinylated coactivator peptide (e.g., from SRC-1).
-
Europium-labeled anti-GST antibody (for GST-tagged TRs).
-
Streptavidin-Allophycocyanin (SA-APC).
-
This compound (Resmetirom) and T3 (as a control).
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
384-well microplates.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) plate reader.
Procedure:
-
Prepare serial dilutions of Resmetirom and T3 in assay buffer.
-
In a 384-well plate, add the TR LBD, biotinylated coactivator peptide, and the test compound or control.
-
Incubate at room temperature for 1 hour.
-
Add the Europium-labeled antibody and SA-APC.
-
Incubate at room temperature for 1 hour in the dark.
-
Read the plate on a TR-FRET reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 615 nm.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Transactivation Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to activate gene transcription mediated by a thyroid hormone receptor.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression plasmids for full-length human TRα and TRβ.
-
A reporter plasmid containing a luciferase gene driven by a promoter with thyroid hormone response elements (TREs).
-
A control plasmid expressing Renilla luciferase (for normalization).
-
Cell culture medium and transfection reagents.
-
This compound (Resmetirom) and T3.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Co-transfect HEK293 cells with the TR expression plasmid, the TRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Plate the transfected cells in 96-well plates and allow them to recover.
-
Treat the cells with serial dilutions of Resmetirom or T3 for 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to determine the EC50.
Conclusion
This compound (Resmetirom/MGL-3196) represents a significant advancement in the field of metabolic drug discovery. Its mechanism of action, centered on potent and selective activation of the hepatic thyroid hormone receptor-beta, allows for the targeted modulation of lipid metabolism. This liver-directed approach effectively uncouples the beneficial metabolic effects of thyroid hormone from its potentially harmful systemic actions. The quantitative data from in vitro functional assays confirm its high selectivity for TRβ over TRα. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of selective thyromimetics for the treatment of NASH and other metabolic diseases.
References
- 1. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resmetirom | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Specific Transport and Thyroid Hormone Receptor Isoform Selectivity Account for Hepatocyte-Targeted Thyromimetic Action of MGL-3196 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential binding of 3,5-dimethyl-3'-isopropylthyroinine (DIMIT) to brain nuclear receptors for thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis pathway for 3,5-Dimethyl-3'-isopropyl-L-thyronine.
An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-3'-isopropyl-L-thyronine
For Researchers, Scientists, and Drug Development Professionals
Retrosynthetic Analysis
The retrosynthetic analysis for this compound reveals two key precursors: a protected 3,5-dimethyl-L-tyrosine derivative and a 3-isopropyl-4-hydroxyphenol derivative. The diaryl ether bond is planned to be formed via an Ullmann condensation.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthesis Pathway
The forward synthesis involves the following key stages:
-
Protection of L-Tyrosine: The amino and carboxyl groups of L-tyrosine are protected as a Boc-carbamate and a methyl ester, respectively.
-
Synthesis of Precursor 1: N-Boc-3,5-dimethyl-L-tyrosine methyl ester. The protected L-tyrosine is then dimethylated at the 3 and 5 positions of the phenolic ring.
-
Synthesis of Precursor 2: 3-isopropyl-4-hydroxyphenol. This precursor is synthesized from a suitable starting material, such as phenol, through Friedel-Crafts alkylation.
-
Ullmann Condensation: The two precursors are coupled via a copper-catalyzed Ullmann condensation to form the diaryl ether linkage.
-
Deprotection: The Boc and methyl ester protecting groups are removed to yield the final product, this compound.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for each stage of the synthesis. These are based on established literature procedures for similar transformations and should be adapted and optimized as necessary.
Synthesis of Precursor 1: N-Boc-3,5-dimethyl-L-tyrosine methyl ester
Step 1: Protection of L-Tyrosine
-
Esterification: Suspend L-tyrosine in methanol and cool to 0°C. Add thionyl chloride dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.
-
Boc Protection: Dissolve the L-tyrosine methyl ester hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water). Add triethylamine to neutralize the hydrochloride salt. Add di-tert-butyl dicarbonate (Boc-anhydride) and stir at room temperature until the reaction is complete (monitored by TLC). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-tyrosine methyl ester.
Step 2: Dimethylation of the Phenolic Ring
A plausible method for the dimethylation of the protected tyrosine would involve an electrophilic substitution. Given the directing effects of the hydroxyl and the alkyl side chain, a carefully controlled reaction is necessary. An alternative and more controlled approach would be to start with a pre-methylated starting material. However, for the purpose of this guide, a direct methylation is proposed.
-
Dissolve N-Boc-L-tyrosine methyl ester in a suitable solvent.
-
Add a methylating agent (e.g., formaldehyde followed by reduction, or a more advanced methylation reagent) and a catalyst.
-
The reaction conditions (temperature, reaction time) need to be carefully optimized to achieve selective 3,5-dimethylation.
-
Purify the product by column chromatography.
Synthesis of Precursor 2: 3-isopropyl-4-hydroxyphenol
This precursor can be synthesized via a Friedel-Crafts alkylation of a suitable phenol derivative, followed by any necessary functional group manipulations.
-
Start with a suitably protected dihydric phenol.
-
Perform a Friedel-Crafts isopropylation using 2-halopropane or isopropanol with a Lewis acid catalyst (e.g., AlCl₃) or a strong acid catalyst.
-
Deprotect to yield 3-isopropyl-4-hydroxyphenol.
-
Purify the product by distillation or chromatography.
Ullmann Condensation
This is the key step to form the diaryl ether bond. Modern Ullmann conditions often use a copper(I) source and a ligand.
-
In a reaction vessel, combine N-Boc-3,5-dimethyl-L-tyrosine methyl ester (or a halogenated version of it), 3-isopropyl-4-hydroxyphenol, a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine or phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a high-boiling polar solvent (e.g., DMF, NMP, or DMSO).
-
Heat the reaction mixture to a high temperature (typically 120-180°C) and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours to days, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the protected this compound.
Deprotection
The final step is the removal of the Boc and methyl ester protecting groups.
-
Saponification: Dissolve the protected product in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the saponification of the methyl ester is complete. Acidify the reaction mixture to protonate the carboxylate and extract the product.
-
Boc Deprotection: Dissolve the resulting product in a suitable solvent (e.g., dichloromethane or dioxane) and add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Stir at room temperature until the Boc group is cleaved.
-
Remove the solvent and excess acid under reduced pressure.
-
The final product may require purification by recrystallization or preparative HPLC to obtain the desired purity.
Quantitative Data
The following table summarizes expected or typical quantitative data for the proposed synthesis. Actual yields will vary depending on the specific conditions and optimization of each step.
| Step | Reaction | Starting Material | Product | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1a | Esterification | L-Tyrosine | L-Tyrosine methyl ester HCl | SOCl₂, MeOH | MeOH | 0 - RT | 2-4 | >95 |
| 1b | Boc Protection | L-Tyrosine methyl ester HCl | N-Boc-L-tyrosine methyl ester | Boc₂O, Et₃N | Dioxane/H₂O | RT | 4-8 | 85-95 |
| 2 | Dimethylation | N-Boc-L-tyrosine methyl ester | N-Boc-3,5-dimethyl-L-tyrosine methyl ester | Methylating agent | Varies | Varies | Varies | 50-70 |
| 3 | Isopropylation | Phenol derivative | 3-isopropyl-4-hydroxyphenol | Isopropanol, Acid catalyst | - | 80-100 | 6-12 | 60-80 |
| 4 | Ullmann Condensation | Precursors 1 & 2 | Protected DIMIT | CuI, Ligand, Base | DMF/NMP | 120-180 | 12-48 | 40-60 |
| 5a | Saponification | Protected DIMIT | Boc-DIMIT | LiOH | THF/H₂O | RT | 2-4 | >90 |
| 5b | Boc Deprotection | Boc-DIMIT | This compound | TFA or HCl | DCM/Dioxane | RT | 1-2 | >90 |
Characterization of the Final Product
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₂₀H₂₅NO₄[1] |
| Molecular Weight | 343.42 g/mol [1] |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | m/z = 344.18 [M+H]⁺ |
| Purity (HPLC) | >95% |
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Strong acids and bases (TFA, HCl, LiOH) are corrosive. Wear appropriate PPE.
-
Copper catalysts can be toxic. Avoid inhalation and skin contact.
-
High-boiling solvents (DMF, NMP, DMSO) have their own specific hazards. Consult the safety data sheet (SDS) for each.
-
Ullmann condensation is performed at high temperatures. Use appropriate heating equipment and take precautions against thermal hazards.
This guide provides a framework for the synthesis of this compound. Researchers should consult the primary literature for more detailed procedures on analogous reactions and should perform all reactions with appropriate safety precautions. The specific conditions for each step will require optimization to achieve the best results.
References
An In-depth Technical Guide to 3,5-Dimethyl-3'-isopropyl-L-thyronine (Sobetirome/GC-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 3,5-Dimethyl-3'-isopropyl-L-thyronine, a pioneering synthetic thyromimetic compound commonly known as Sobetirome or GC-1. Developed as a selective agonist for the thyroid hormone receptor beta (TRβ), Sobetirome has been instrumental in advancing our understanding of thyroid hormone action and has been investigated for its therapeutic potential in metabolic disorders. This document details its synthesis, mechanism of action, and provides a compilation of quantitative data from seminal studies. Furthermore, it outlines detailed protocols for key experimental assays and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and drug development applications.
Discovery and History
The journey towards the development of this compound, now known as Sobetirome (and formerly GC-1), is rooted in the broader history of thyroid hormone research. The thyroid gland and its role in metabolism have been studied for centuries, with the isolation of thyroxine (T4) in 1914 and the more potent triiodothyronine (T3) in the 1950s being major milestones.[1] These discoveries paved the way for understanding the profound effects of thyroid hormones on development, growth, and metabolism.
The therapeutic use of natural thyroid hormones, however, is often limited by their non-selective action on both thyroid hormone receptor alpha (TRα) and beta (TRβ). While TRβ activation in the liver is desirable for lowering cholesterol and triglycerides, TRα activation in the heart and other tissues can lead to adverse effects such as tachycardia and muscle wasting. This challenge spurred the quest for selective thyromimetics.
In the 1990s, the laboratory of Dr. Eugene C. Jorgensen at the University of California, San Francisco, a key figure in the synthesis and structure-activity relationship studies of thyroid hormone analogs, and later the work of Dr. Thomas S. Scanlan, led to a breakthrough.[2][3][4] Their research culminated in the synthesis of a novel, non-halogenated thyroid hormone analog where the iodine atoms of T3 were replaced by methyl and isopropyl groups. This compound, initially designated GC-1, was announced in 1998 and demonstrated a remarkable selectivity for TRβ over TRα.[5] This selectivity opened the door for developing therapies that could harness the metabolic benefits of thyroid hormone action while minimizing cardiac side effects.[6] Sobetirome subsequently progressed into preclinical and Phase Ib human clinical trials, primarily for the treatment of dyslipidemia, where it showed significant reductions in LDL cholesterol.[5][7]
Chemical Synthesis
The synthesis of Sobetirome (GC-1) has been a subject of medicinal chemistry research, with various routes developed to achieve its unique structure. A key strategy involves the construction of the diaryl ether linkage, a central feature of the thyronine scaffold. While early syntheses were complex, more efficient, multi-gram scale syntheses have since been reported. These methods often employ protective group strategies to ensure the correct assembly of the final molecule. The development of a concise synthetic route has been crucial for enabling extensive preclinical and clinical evaluation. A representative high-level synthesis strategy is outlined below.
Quantitative Data
The biological activity of Sobetirome has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize key quantitative data from the literature, providing a comparative perspective on its receptor binding affinity, functional potency, and effects on key metabolic parameters.
Table 1: Thyroid Hormone Receptor Binding Affinity
| Compound | Receptor | Kd (pM) | Reference |
| Sobetirome (GC-1) | Human TRα1 | 440 | [3] |
| Human TRβ1 | 67 | [3] | |
| Triiodothyronine (T3) | Human TRα1 | ~44 | [5] |
| Human TRβ1 | ~67 | [5] |
Table 2: In Vivo Efficacy in Animal Models
| Species | Parameter | Treatment | Dosage | Effect | Reference |
| Rat (Cholesterol-fed) | Serum Cholesterol | Sobetirome (GC-1) | ED50 = 190 nmol/kg/day | Reduction | [8] |
| Heart Rate (Tachycardia) | Sobetirome (GC-1) | ED15 = 5451 nmol/kg/day | Increase | [8] | |
| Rat (Euthyroid) | Basal TSH Suppression | Sobetirome (DIMIT) | 5.3 µ g/100 g BW | Suppression | [9] |
| Monkey (Cynomolgus) | Serum Cholesterol | Sobetirome (GC-1) | 7 days | Significant Reduction | [8] |
| Lipoprotein(a) | Sobetirome (GC-1) | 7 days | Significant Reduction | [8] | |
| Heart Rate | Sobetirome (GC-1) | 7 days | No significant change | [8] |
Table 3: Human Clinical Trial Data (Phase Ib)
| Parameter | Treatment | Dosage | Effect | Reference |
| LDL Cholesterol | Sobetirome (GC-1) | Not specified | Up to 41% reduction | [5] |
Signaling Pathways
Sobetirome exerts its effects primarily through the nuclear thyroid hormone receptors, TRα and TRβ. Its therapeutic rationale is based on its preferential activation of TRβ, which is the predominant isoform in the liver. Upon binding to TRβ in hepatocytes, Sobetirome initiates a cascade of events leading to the regulation of target gene expression involved in lipid metabolism.
One of the key downstream pathways influenced by Sobetirome is the Wnt/β-catenin signaling pathway. Activation of TRβ by Sobetirome can lead to the phosphorylation and activation of β-catenin, which then translocates to the nucleus and co-activates the transcription of genes involved in cell proliferation and metabolism.[6] This pathway is particularly relevant to the observed effects of Sobetirome on hepatocyte proliferation.
Furthermore, Sobetirome has been shown to increase the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[5] This enhances the excretion of cholesterol from the body. It also upregulates the expression of the hepatic high-density lipoprotein (HDL) receptor, scavenger receptor class B type I (SR-BI), facilitating the reverse cholesterol transport pathway.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Competitive Radioligand Binding Assay for Thyroid Hormone Receptors
This protocol outlines a filter-binding assay to determine the binding affinity of a test compound for thyroid hormone receptors.
Materials:
-
Human recombinant TRα and TRβ expressed in a suitable system (e.g., insect cells).
-
[125I]-T3 (radioligand).
-
Test compound (e.g., Sobetirome).
-
Binding buffer (e.g., modified Tris-HCl, pH 7.6).
-
Wash buffer (cold).
-
Nitrocellulose membrane filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a reaction tube, incubate a fixed concentration of the radioligand ([125I]-T3, typically at or below its Kd) with the receptor preparation in the binding buffer.
-
Add varying concentrations of the unlabeled test compound to the reaction tubes. Include a control with no test compound (total binding) and a control with a high concentration of unlabeled T3 to determine non-specific binding.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 20-24 hours at 4°C).
-
Rapidly filter the incubation mixture through the nitrocellulose membrane under suction. The receptor-ligand complexes will be retained on the filter.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on each filter using a gamma counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo TSH Suppression Assay in Rats
This protocol describes a method to assess the thyromimetic activity of a compound by measuring its ability to suppress thyroid-stimulating hormone (TSH) levels in rats.
Materials:
-
Male Wistar rats.
-
Test compound (e.g., Sobetirome) and vehicle control.
-
T3 (positive control).
-
Anesthesia.
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).
-
Rat TSH ELISA kit.
Procedure:
-
Acclimatize rats to the experimental conditions.
-
Divide rats into experimental groups: vehicle control, positive control (T3), and one or more doses of the test compound.
-
Administer the test compound, T3, or vehicle to the respective groups via the desired route (e.g., subcutaneous injection, oral gavage).
-
At a predetermined time point after administration (e.g., 24 hours), anesthetize the rats.
-
Collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).
-
Process the blood to obtain serum by allowing it to clot and then centrifuging.
-
Measure the serum TSH concentration using a rat-specific TSH ELISA kit according to the manufacturer's instructions.
-
Compare the mean TSH levels between the different treatment groups. A significant decrease in TSH levels in the test compound group compared to the vehicle control indicates thyromimetic activity.
Measurement of Serum Cholesterol and Triglycerides in Mice
This protocol details a common method for quantifying serum lipid levels in mice following treatment with a test compound.
Materials:
-
Male C57BL/6 mice.
-
Test compound (e.g., Sobetirome) and vehicle control.
-
Blood collection supplies.
-
Commercial enzymatic colorimetric assay kits for total cholesterol and triglycerides.
-
Microplate reader.
Procedure:
-
Acclimatize mice and divide them into treatment groups.
-
Administer the test compound or vehicle for the desired duration.
-
Fast the mice overnight before the final blood collection to minimize variability due to food intake.
-
Collect blood samples and prepare serum as described in the TSH suppression assay.
-
Determine the concentrations of total cholesterol and triglycerides in the serum samples using commercially available enzymatic colorimetric assay kits. Follow the manufacturer's instructions for the specific kit used.
-
For HDL and LDL/VLDL cholesterol measurement, a precipitation step can be included to separate the lipoprotein fractions before the cholesterol assay.[10]
-
Measure the absorbance of the reaction mixtures at the specified wavelength using a microplate reader.
-
Calculate the lipid concentrations based on a standard curve generated with known concentrations of cholesterol and triglycerides.
-
Compare the mean lipid levels between the different treatment groups to assess the effect of the test compound.
Conclusion
This compound (Sobetirome/GC-1) represents a landmark achievement in the field of medicinal chemistry and endocrinology. Its discovery and development have not only provided a powerful research tool for dissecting the distinct roles of TRα and TRβ but have also illuminated a promising therapeutic strategy for metabolic diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to build upon this foundational knowledge and advance the next generation of selective thyromimetics.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Thyroxine analogs. XV. synthesis and antigoitrogenic activity of the 3'-t-butyl analog of 3,5,3'-triiodo-lthyronine and its o-methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Thyromimetic Sobetirome (GC-1) Alters Bile Acid Metabolism in a Mouse Model of Hepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. Development of a Rat Model for Evaluating Thyroid-Stimulating Hormone Suppression after Total Thyroidectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UC Davis - HDL Protocol [protocols.io]
A Technical Guide to the Biological Activity of Non-Halogenated Thyroid Hormone Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biological activities of non-halogenated thyroid hormone analogs. It explores their mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and illustrates critical pathways and workflows. The development of these compounds is driven by the need to harness the therapeutic benefits of thyroid hormone action, particularly on metabolism, while avoiding the deleterious side effects associated with excessive thyroid hormone levels.
Core Concepts in Thyroid Hormone Action
Thyroid hormones (THs), primarily 3,5,3’-triiodo-L-thyronine (T3) and its prohormone L-thyroxine (T4), are crucial for development, growth, and metabolic homeostasis.[1][2] Their biological effects are chiefly mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[3][4]
Thyroid Hormone Receptors (TRs)
There are two main isoforms of TR, TRα and TRβ, encoded by separate genes (THRA and THRB).[5] These receptors have a differential tissue distribution, which accounts for the diverse effects of thyroid hormone:
-
TRα: Predominantly expressed in the heart, central nervous system, and bone. It is the primary mediator of thyroid hormone's effects on heart rate and cardiac contractility.[6][7]
-
TRβ: Primarily found in the liver, kidney, and pituitary gland.[6][7][8] It plays a key role in regulating hepatic metabolism, including cholesterol and triglyceride levels.[9][10]
This differential expression is the basis for designing isoform-selective thyromimetics. The goal is to create TRβ-selective compounds that can achieve desired metabolic effects, such as lowering cholesterol, without causing the cardiac side effects (tachycardia, arrhythmias) associated with TRα activation.[6][7]
Signaling Pathways
Thyroid hormone action is complex, involving multiple signaling pathways that are broadly classified as genomic and non-genomic.
-
Genomic Signaling: This is the classical pathway where T3 enters the nucleus and binds to TRs.[4] TRs typically form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes.[3][11][12] In the absence of a ligand, the TR-RXR complex recruits corepressor proteins, silencing gene transcription.[3][4] Upon T3 binding, a conformational change occurs, causing the release of corepressors and the recruitment of coactivator proteins, which then initiates the transcription of target genes.[4][11]
-
Non-Genomic Signaling: These actions are initiated outside the nucleus, often at the plasma membrane or in the cytoplasm, and do not directly involve gene transcription.[3][5][13] For instance, thyroid hormones can interact with a receptor site on the integrin αvβ3 on the cell surface, activating signaling cascades like the PI3K and MAPK pathways.[12][13][14] These rapid effects can influence processes like cell proliferation and angiogenesis.[13]
Below is a diagram illustrating the canonical genomic signaling pathway.
Caption: Canonical genomic signaling pathway of thyroid hormone receptors.
Key Non-Halogenated and Related Analogs
The search for safer thyromimetics has led to the development of several analogs designed for TRβ selectivity. While the topic is "non-halogenated," key halogenated analogs like Sobetirome provide the foundational context for this field.
Sobetirome (GC-1)
Sobetirome is a pioneering TRβ-selective agonist that contains halogen atoms but is structurally distinct from native thyroid hormones.[15][16][17] It demonstrates a strong preference for the TRβ isoform over TRα.[16][17] Its primary therapeutic application has been investigated for dyslipidemia.[15][18] Studies have shown that Sobetirome effectively lowers plasma LDL cholesterol and triglyceride levels by stimulating hepatic pathways for cholesterol clearance.[16][17][18] It has also been explored for its potential in treating metabolic syndrome, obesity, and certain liver diseases like non-alcoholic fatty liver disease (NAFLD).[15][16][18]
Eprotirome (KB2115)
Eprotirome is another TRβ-selective analog that advanced to Phase 3 clinical trials for treating familial hypercholesterolemia.[9] Like Sobetirome, it showed promising results in lowering LDL cholesterol.[9] However, its development was halted due to adverse effects observed on cartilage in long-term animal studies, highlighting the challenges in achieving perfect tissue selectivity and ensuring long-term safety.[9]
Thyronamines (TAMs)
Thyronamines are a class of endogenous compounds derived from thyroid hormones through decarboxylation and deiodination.[19][20] The primary examples are 3-iodothyronamine (T1AM) and thyronamine (T0AM).[21] Unlike classical THs, TAMs do not bind to nuclear TRs.[22] Instead, they act primarily through G protein-coupled receptors, particularly the Trace Amine-Associated Receptor 1 (TAAR1).[20][22][23] Their biological effects are often opposite to those of T3, including inducing hypothermia (a drop in body temperature) and negative cardiac effects.[19][21][23] These compounds represent a different mode of thyroid hormone-related signaling and are being investigated for their potential as neuromodulators and metabolic regulators.[20][22]
Quantitative Biological Data
The efficacy and selectivity of thyroid hormone analogs are quantified through various assays. The tables below summarize representative data for key compounds.
Table 1: Receptor Binding Affinity of Thyroid Hormone Analogs
| Compound | Target | Assay Type | Kd or IC50 (nM) | Selectivity (TRα/TRβ) | Reference |
| T3 | Human TRα1 | Radioligand Binding | 0.22 | ~1 | (Chiellini et al., 1998) |
| T3 | Human TRβ1 | Radioligand Binding | 0.25 | (Chiellini et al., 1998) | |
| Sobetirome (GC-1) | Human TRα1 | Radioligand Binding | 2.1 | ~10-fold for TRβ | (Chiellini et al., 1998) |
| Sobetirome (GC-1) | Human TRβ1 | Radioligand Binding | 0.23 | (Chiellini et al., 1998) | |
| Eprotirome (KB2115) | Human TRα1 | Coactivator Recruitment | 1600 | ~16-fold for TRβ | (Jedynak et al., 2012) |
| Eprotirome (KB2115) | Human TRβ1 | Coactivator Recruitment | 100 | (Jedynak et al., 2012) | |
| Resmetirom (MGL-3196) | Human TRβ | Coactivator Recruitment | - (28-fold selective) | 28-fold for TRβ | [8] |
Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution.
Table 2: In Vivo Metabolic Effects of TRβ-Selective Agonists
| Compound | Animal Model | Dose | Effect on LDL Cholesterol | Effect on Triglycerides | Reference |
| Sobetirome (GC-1) | Hypothyroid Rats | 0.32 mg/kg/day | ↓ 70% | ↓ 70% | (Trost et al., 2000) |
| Eprotirome (KB2115) | Hypercholesterolemic Humans | 50-100 µ g/day | ↓ 22-40% | ↓ 15-20% | [9] |
| Resmetirom (MGL-3196) | NAFLD/NASH Humans | 80-100 mg/day | ↓ ~22% | ↓ ~30% | [8] |
Experimental Protocols
The characterization of novel thyroid hormone analogs involves a standardized series of in vitro and in vivo experiments.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for TRα and TRβ isoforms.
Methodology:
-
Receptor Preparation: Human TRα1 and TRβ1 ligand-binding domains (LBDs) are expressed in E. coli and purified.
-
Assay Buffer: A suitable buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM DTT, 10% glycerol, pH 8.0) is prepared.
-
Competition Reaction: A constant concentration of radiolabeled T3 (e.g., [125I]T3) is incubated with the purified TR LBD in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at room temperature for 2-3 hours to reach equilibrium.
-
Separation: Bound and free radioligand are separated using a method like gel filtration or filter binding assay (e.g., using hydroxylapatite).
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of the compound that inhibits 50% of specific [125I]T3 binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
Cell-Based Transactivation Assay
Objective: To measure the functional potency (EC50) and efficacy of an analog as a TR agonist or antagonist.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HeLa or HEK293) is cultured in appropriate media.
-
Transfection: Cells are transiently co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA for human TRα1 or TRβ1.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple TREs.
-
-
Compound Treatment: After transfection, cells are treated with increasing concentrations of the test analog (or T3 as a positive control) for 24-48 hours.
-
Lysis and Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) or total protein content. The data are plotted as fold-activation over vehicle control versus the log concentration of the compound. The EC50 (concentration that produces 50% of the maximal response) is determined using a sigmoidal dose-response curve fit.
The workflow for evaluating these analogs is depicted below.
Caption: General experimental workflow for thyromimetic drug development.
Structure-Activity Relationships and Logic
The design of non-halogenated and selective analogs is guided by understanding the structure-activity relationships (SAR) of the thyronine scaffold. Key modifications influence receptor binding and selectivity.
-
Ether Bridge: The diphenyl ether linkage is critical for maintaining the correct three-dimensional conformation required for receptor binding.
-
Phenolic Hydroxyl Group: The 4'-hydroxyl group is a key hydrogen bond donor, essential for high-affinity binding within the TR ligand-binding pocket.
-
Side Chain: The nature of the side chain (e.g., alanine in T3, acetic acid in Triac) influences metabolism, transport, and binding affinity.[24]
-
Inner and Outer Rings (Positions 3, 5, 3', 5'): Substituents on the rings are the primary determinants of isoform selectivity. Replacing bulky, halogenated groups (iodine) with non-halogenated alkyl groups (e.g., methyl, isopropyl) can modulate the fit within the slightly different ligand-binding pockets of TRα and TRβ, thereby conferring selectivity.[25]
The logical relationship between structural modifications and biological outcomes is summarized in the following diagram.
Caption: Structure-activity relationship logic for thyroid hormone analogs.
Conclusion
Non-halogenated and other structurally modified thyroid hormone analogs represent a promising therapeutic strategy for metabolic disorders. By targeting the TRβ isoform, these compounds aim to replicate the beneficial hepatic effects of thyroid hormone while minimizing cardiovascular and other systemic risks. Sobetirome and Eprotirome have provided crucial insights into the potential and pitfalls of this approach. Newer compounds like Resmetirom have renewed interest, particularly for liver diseases such as NASH.[26] Furthermore, the discovery of endogenous metabolites like thyronamines reveals alternative signaling pathways that expand our understanding of thyroid hormone biology.[19] Future research will continue to focus on refining isoform and tissue selectivity to develop safe and effective thyromimetics for a range of metabolic conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Non-genomic Actions of Thyroid Hormones Regulate the Growth and Angiogenesis of T Cell Lymphomas [frontiersin.org]
- 3. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 4. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Thyromimetics: What does the future hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Thyroid Hormones and Synthetic Thyromimetics in Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 9. e-enm.org [e-enm.org]
- 10. Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thyroid Hormone Receptors [vivo.colostate.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Bioactivity of Thyroid Hormone Analogs at Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sobetirome - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. nbinno.com [nbinno.com]
- 19. Thyronamines and Derivatives: Physiological Relevance, Pharmacological Actions, and Future Research Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Delivery of Thyronamines (TAMs) to the Brain: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Frontiers | Update on 3-iodothyronamine and its neurological and metabolic actions [frontiersin.org]
- 23. academic.oup.com [academic.oup.com]
- 24. THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3,5-Dimethyl-3'-isopropyl-L-thyronine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT), a synthetic analog of thyroid hormone. DIMIT exhibits significant thyromimetic activity, influencing metabolic processes and demonstrating the dispensability of iodine for biological function. This document summarizes the available quantitative data on its binding affinity to thyroid hormone receptors (TRs), its effects in in-vivo models, and the experimental methodologies used for its characterization. Furthermore, it elucidates the key signaling pathways involved in thyroid hormone action and provides a logical framework for understanding DIMIT's mechanism of action.
Introduction
Thyroid hormones (THs), primarily 3,5,3'-triiodo-L-thyronine (T3) and its prohormone L-thyroxine (T4), are crucial regulators of metabolism, growth, and development. Their actions are mediated by nuclear thyroid hormone receptors (TRs), which exist as two major isoforms, TRα and TRβ. The development of synthetic TH analogs has been instrumental in dissecting the isoform-specific functions of TRs and exploring their therapeutic potential. This compound (DIMIT) is a non-halogenated analog of T3 that has demonstrated significant thyromimetic properties. Understanding the relationship between its chemical structure and biological activity is critical for the rational design of novel selective TR modulators.
Chemical Structure
-
IUPAC Name: (2S)-2-amino-3-[4-(4-hydroxy-3-isopropylphenoxy)-3,5-dimethylphenyl]propanoic acid[1]
-
Synonyms: DIMIT, 3,5-Dimethyl-3'-isopropylthyronine[1]
-
Molecular Formula: C₂₀H₂₅NO₄[1]
-
Molecular Weight: 343.42 g/mol [1]
The structure of DIMIT is characterized by the thyronine backbone with key substitutions. The inner ring (tyrosyl ring) is substituted with methyl groups at the 3 and 5 positions, replacing the iodine atoms found in T3. The outer ring (phenolic ring) features an isopropyl group at the 3' position. This substitution pattern is crucial for its interaction with thyroid hormone receptors.
Binding Affinity to Thyroid Hormone Receptors
The biological activity of DIMIT is initiated by its binding to thyroid hormone receptors. Quantitative binding data is essential for understanding its potency and selectivity.
Quantitative Binding Data
| Ligand | Receptor | Binding Affinity (Kd) |
| DIMIT | Human TRα | 9.7 nM |
| DIMIT | Human TRβ | 8.5 nM |
Data sourced from BindingDB, referencing primary literature.
The low nanomolar Kd values indicate that DIMIT binds to both TRα and TRβ with high affinity, comparable to the natural hormone T3. Notably, studies have suggested that DIMIT is not selective between the two TR isoforms.
In Vitro and In Vivo Activity
The thyromimetic effects of DIMIT have been demonstrated in various experimental models.
In Vivo Studies in Rodent Models
-
Lipid Metabolism: In genetically obese Zucker rats, DIMIT administration led to a significant decrease in serum lipid concentrations, highlighting its potent effect on lipid metabolism.[2] This effect is attributed to the activation of TRβ in the liver, which plays a key role in cholesterol and triglyceride homeostasis.
-
Body Weight: While having a pronounced effect on lipid levels, DIMIT showed a less significant impact on body weight gain in obese rats compared to other analogs like 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2).[2]
-
TSH Suppression: DIMIT has been shown to suppress the synthesis and release of thyroid-stimulating hormone (TSH) in both euthyroid and hypothyroid rats, confirming its action on the hypothalamic-pituitary-thyroid axis. This effect is primarily mediated by TRβ in the pituitary gland.
Tissue-Specific Activity
Interestingly, DIMIT has been reported to exhibit preferential binding to nuclear receptors in the brain compared to the liver, suggesting potential for tissue-specific effects.
Structure-Activity Relationship (SAR) Analysis
The structure of DIMIT provides key insights into the SAR of thyromimetics:
-
Role of the 3' Isopropyl Group: The presence of the bulky isopropyl group at the 3' position is a critical determinant of DIMIT's biological activity, particularly its serum lipid-lowering effects.[2] This substitution mimics the 3'-iodine of T3, which is essential for high-affinity binding to the TR ligand-binding pocket.
-
Non-essentiality of Iodine: The potent thyromimetic activity of DIMIT demonstrates that iodine atoms are not an absolute requirement for TR binding and activation.[2] The methyl groups at the 3 and 5 positions appear to provide the necessary steric bulk to orient the molecule within the receptor's binding pocket.
-
L-alanine Side Chain: The L-alanine side chain contributes to the overall binding affinity and cellular uptake of the molecule.
Signaling Pathways
The biological effects of DIMIT are mediated through the canonical thyroid hormone signaling pathway.
Upon entering the cell, DIMIT translocates to the nucleus and binds to TRs, which are typically heterodimerized with retinoid X receptors (RXRs) and bound to thyroid hormone response elements (TREs) on the DNA. In the absence of a ligand, TRs are often associated with corepressor proteins, repressing gene transcription. Ligand binding, in this case by DIMIT, induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then activates the transcription of target genes, leading to the synthesis of new proteins that mediate the observed biological effects.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize thyroid hormone analogs.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a test compound for a receptor.
Protocol Outline:
-
Receptor Preparation: Prepare cell membranes or purified receptors expressing either TRα or TRβ.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]T3), and a range of concentrations of the unlabeled competitor (DIMIT). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled T3).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter that traps the receptor-ligand complex.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the DIMIT concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DIMIT that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Assay
This cell-based assay measures the functional activity (agonist or antagonist) of a compound by quantifying the expression of a reporter gene under the control of a TRE.
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with two plasmids: one expressing the desired TR isoform (TRα or TRβ) and another containing a reporter gene (e.g., luciferase) downstream of a TRE.
-
Cell Plating: Plate the transfected cells into a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of DIMIT. Include a vehicle control and a positive control (e.g., T3).
-
Incubation: Incubate the cells for a sufficient time to allow for gene transcription and translation of the reporter protein (typically 18-24 hours).
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (luminescence) using a plate reader.
-
Data Analysis: Plot the reporter signal against the logarithm of the DIMIT concentration. Fit the data to a dose-response curve to determine the EC50 value (the concentration of DIMIT that produces 50% of the maximal response).
Conclusion
This compound is a potent, non-iodinated thyromimetic that provides valuable insights into the structure-activity relationships of thyroid hormone analogs. Its high affinity for both TRα and TRβ, coupled with its significant in vivo effects on lipid metabolism, underscores the critical role of the 3'-isopropyl group and the dispensability of iodine for thyromimetic activity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of DIMIT and the development of novel, selective thyroid hormone receptor modulators with improved therapeutic profiles. Further research is warranted to fully elucidate its isoform-specific functional potency and tissue-specific gene expression profiles.
References
In Silico Analysis of 3,5-Dimethyl-3'-isopropyl-L-thyronine (MDiT) Binding to Thyroid Hormone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 3,5-Dimethyl-3'-isopropyl-L-thyronine (MDiT), a synthetic analog of thyroid hormone, and its interaction with thyroid hormone receptors (TRs). We delve into the methodologies for molecular docking and molecular dynamics simulations to predict and analyze the binding affinity and conformational changes of the receptor upon ligand binding. This document summarizes the available quantitative binding data, outlines detailed experimental protocols for computational analyses, and visualizes the intricate thyroid hormone signaling pathway. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct and interpret in silico studies of MDiT and similar thyromimetics.
Introduction
Thyroid hormones (THs) are crucial for regulating metabolism, growth, and development. Their actions are primarily mediated through nuclear thyroid hormone receptors, TRα and TRβ, which act as ligand-dependent transcription factors. The development of synthetic thyromimetics with selective affinity for TR isoforms is a significant area of research for treating conditions like dyslipidemia and metabolic syndrome, while minimizing side effects. This compound (MDiT), also known as DIMIT, is one such synthetic analog. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the molecular interactions between ligands like MDiT and their receptors, thereby guiding the design of more potent and selective drugs.
Quantitative Binding Affinity Data
The binding affinity of MDiT to human thyroid hormone receptors α and β has been experimentally determined. The dissociation constant (Kd) is a measure of the binding affinity, where a lower Kd value indicates a stronger binding affinity.
| Compound | Receptor | Binding Affinity (Kd) | Assay Description |
| Dimethyl-isopropyl-T3 (DIMIT) | Thyroid hormone receptor alpha | 9.70 nM | Human thyroid hormone receptor alpha 1 (hTRα1) was produced using a TNT coupled reticulocyte lysate system. |
| Dimethyl-isopropyl-T3 (DIMIT) | Thyroid hormone receptor beta | 9.80 nM | Human thyroid hormone receptor beta 1 (hTRβ1) was produced using a TNT coupled reticulocyte lysate system. |
Experimental Protocols
Molecular Docking of MDiT with Thyroid Hormone Receptors
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general procedure for docking MDiT into the ligand-binding domain (LBD) of TRα and TRβ.
3.1.1. Protein Preparation
-
Obtain Receptor Structure: Download the crystal structures of human TRα and TRβ LBD from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atom types and charges using a force field (e.g., AMBER, CHARMM).
-
Identify the binding site, typically defined by the location of the co-crystallized native ligand or through binding pocket prediction algorithms.
-
3.1.2. Ligand Preparation
-
Obtain MDiT Structure: The 3D structure of MDiT can be obtained from chemical databases like PubChem or generated using molecular modeling software.
-
Energy Minimization: Perform energy minimization of the MDiT structure to obtain a low-energy conformation.
-
Torsion Angles: Define the rotatable bonds in the MDiT molecule to allow for conformational flexibility during docking.
3.1.3. Docking Simulation
-
Software: Utilize molecular docking software such as AutoDock, Glide, or GOLD.
-
Grid Box Definition: Define a grid box that encompasses the entire binding site of the receptor.
-
Docking Algorithm: Employ a suitable search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the binding site.
-
Scoring and Analysis: The docking poses are evaluated using a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between MDiT and the receptor residues.
Molecular Dynamics Simulation of MDiT-TR Complex
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.
3.2.1. System Preparation
-
Starting Structure: Use the best-ranked docked pose of the MDiT-TR complex from the molecular docking study.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological ionic strength.
3.2.2. Simulation Protocol
-
Software: Use MD simulation packages like GROMACS, AMBER, or NAMD.
-
Force Field: Apply a suitable force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein-ligand complex restrained.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) to ensure proper density.
-
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) without restraints to observe the dynamics of the complex.
3.2.3. Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): Examine the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between MDiT and the receptor.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.
Thyroid Hormone Signaling Pathways
Thyroid hormones exert their effects through both genomic and non-genomic signaling pathways.[1][2][3][4]
Genomic Signaling Pathway
The genomic pathway involves the direct regulation of gene expression by TRs.[2]
Caption: Genomic signaling pathway of thyroid hormone.
Non-Genomic Signaling Pathway
Non-genomic actions are initiated at the plasma membrane or in the cytoplasm and involve rapid, non-transcriptional events.[1][2][3][4][5]
Caption: Non-genomic signaling pathway of thyroid hormone.
In Silico Experimental Workflow
The following diagram illustrates a typical workflow for the in silico modeling of MDiT receptor binding.
Caption: In silico modeling workflow.
Conclusion
In silico modeling provides a powerful and cost-effective approach to study the binding of MDiT to thyroid hormone receptors. The combination of molecular docking and molecular dynamics simulations can elucidate the binding mode, affinity, and dynamic behavior of the ligand-receptor complex, offering valuable insights for the design of novel thyromimetics with improved therapeutic profiles. This guide provides a foundational framework for researchers to embark on such computational studies.
References
- 1. Thyroid Hormone Action by Genomic and Nongenomic Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Genomic and Non-Genomic Effects of Thyroid Hormone Regulates Muscle Cell Differentiation and Metabolic Behavior [mdpi.com]
- 5. ninho.inca.gov.br [ninho.inca.gov.br]
"DIMIT" Unidentified in Scientific Literature; An In-depth Look at a Potential Alternative: N,N-Dimethyltryptamine (DMT)
Initial investigations for a substance referred to as "DIMIT" have yielded no matching results within the scientific and medical literature concerning metabolic effects. It is possible that "DIMIT" may be a novel or proprietary compound with limited public information, an acronym not widely in use, or a misspelling of a different substance. One potential alternative, given the phonetic similarity, is N,N-Dimethyltryptamine, commonly known as DMT. This report will proceed by summarizing the known metabolic effects of DMT, with the understanding that this is an extrapolation and may not be the substance originally intended.
N,N-Dimethyltryptamine (DMT) is a naturally occurring psychedelic compound found in many plants and animals.[1] Its metabolic fate in the human body has been a subject of research, particularly in the context of its use as a psychedelic and its potential therapeutic applications.[2][3]
Metabolic Pathways of DMT
The primary route of DMT metabolism is through oxidative deamination by monoamine oxidase (MAO), predominantly the MAO-A isoform.[1][4] This process rapidly breaks down DMT, rendering it orally inactive unless co-administered with a MAO inhibitor (MAOI).[1] This is the principle behind the traditional Amazonian psychedelic brew, Ayahuasca, which combines a DMT-containing plant with a plant containing natural MAOIs.[1]
The major metabolite of this pathway is indole-3-acetic acid (IAA).[2][4] Another significant metabolite is DMT-N-oxide (DMT-NO).[3][4] Lesser amounts of other metabolites, such as N-methyltryptamine (NMT), 6-hydroxy-DMT (6-OH-DMT), and 6-OH-DMT-N-oxide (6-OH-DMT-NO), have also been identified.[3]
In addition to MAO-mediated metabolism, cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP2C19, have been shown to be involved in the metabolism of DMT in vitro.[2] The CYP2D6 pathway can lead to the formation of mono-, di-, and tri-oxygenated metabolites.[2] The relative contribution of the CYP pathway to overall DMT metabolism in vivo is still under investigation and may be more significant when MAO is inhibited.[2][4]
The route of administration can influence the metabolic profile of DMT. For instance, smoked DMT appears to shift metabolism away from the MAO-dependent route towards the CYP-dependent route to a greater extent than oral ingestion.[4]
Experimental Protocols for Studying DMT Metabolism
The investigation of DMT metabolism has employed a variety of experimental methodologies, both in vitro and in vivo.
In Vitro Studies:
-
Recombinant Human CYP Enzymes and Human Liver Microsomes (HLM): To identify the specific CYP enzymes involved in DMT metabolism, researchers incubate DMT with individual recombinant human CYP enzymes.[2] Human liver microsomes, which contain a mixture of drug-metabolizing enzymes, are also used to study the overall hepatic metabolism of DMT.[2] Following incubation, high-resolution mass spectrometry is utilized for the identification and characterization of metabolites.[2]
-
Enzyme Inhibition Assays: To confirm the role of specific enzymes, inhibitors are used. For example, harmine and SKF-525A have been used to inhibit MAO-A and CYP enzymes, respectively, in HLM preparations to observe the impact on DMT metabolism.[2]
In Vivo Studies:
-
Human Administration Studies: Early studies involved the administration of DMT to human volunteers via intravenous (IV) or intramuscular (IM) injection, followed by the collection of urine and blood samples over a 24-hour period.[4] These samples are then analyzed to identify and quantify the parent drug and its metabolites.[4] More recent studies have also investigated the pharmacokinetics of vaporized DMT.[4]
-
Pharmacokinetic Analysis: Following sample collection, techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) are used to measure the concentrations of DMT and its metabolites over time. This data allows for the determination of key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Signaling Pathways and Cellular Effects
DMT exerts its primary psychoactive effects through its interaction with serotonin receptors, particularly the 5-HT2A receptor.[5] However, its metabolic effects are more related to the processes of biotransformation and elimination. The key "pathway" in this context is the metabolic breakdown of the molecule.
Below is a DOT script representation of the primary metabolic pathways of DMT.
The following diagram illustrates a generalized workflow for an in vitro study of DMT metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data from early studies on DMT metabolism.
Table 1: Pharmacokinetic Parameters of Intravenously Administered DMT in Humans
| Parameter | Value | Reference |
| Half-life (t½) | ~15 minutes | [4] |
| Onset of Action | 10-15 seconds (inhalation), ≤2-5 min (intravenous) | [1] |
| Duration of Action | 5-15 minutes (inhalation/injection) | [1] |
| Urinary Excretion of Unchanged DMT | 0.16% of intramuscular dose in 24 hours | [4] |
Table 2: Major Metabolites of DMT and their Relative Abundance
| Metabolite | Primary Enzyme(s) | Relative Abundance | Reference |
| Indole-3-acetic acid (IAA) | MAO-A | Most abundant | [3][4] |
| DMT-N-oxide (DMT-NO) | MAO-A | Second most abundant | [3][4] |
| Oxygenated Metabolites | CYP2D6, CYP2C19 | Variable, increases with MAO inhibition | [2] |
Disclaimer: The information provided is based on the available scientific literature for N,N-Dimethyltryptamine (DMT) and is intended for a scientific audience. It is presented as a potential alternative to the requested information on "DIMIT," for which no scientific data could be found. The metabolic effects and pathways of any other substance, even with a similar name, could be significantly different.
References
- 1. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 5. The evolution of N, N-Dimethyltryptamine: from metabolic pathways to brain connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Use of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT) in Metabolic Research
Introduction
3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT) is a synthetic, non-halogenated analog of thyroid hormone.[1] As a thyromimetic compound, it mimics the metabolic actions of the endogenous thyroid hormone, 3,5,3'-triiodothyronine (T3), making it a valuable tool for investigating metabolic regulation.[1][2] DIMIT is particularly noted for its potent effects on lipid metabolism and its ability to influence body weight, often with a distinct tissue-specific activity profile compared to T3.[2][3] These characteristics make it an excellent candidate for research into metabolic disorders such as dyslipidemia, obesity, and metabolic dysfunction-associated steatohepatitis (MASH).[3][4]
Mechanism of Action
DIMIT exerts its effects by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[5][6] Thyroid hormones typically enter the cell via transporters, and the active form (T3, or in this case, the analog DIMIT) binds to TRs located in the nucleus. This binding event displaces corepressor proteins and recruits coactivator complexes. The TR then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7] The resulting changes in protein synthesis lead to downstream metabolic effects, including the regulation of enzymes involved in lipid and glucose metabolism.[7][8]
References
- 1. Suppression of thyrotropin by this compound in euthyroid and hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Metabolic effects of this compound and 3,5,3'-triiodo-L-thyronine in the brain and liver of hypothyroid rats. Similarities and differences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of this compound (DIMIT) and 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) on body weight gain and lipid metabolism in genetically obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyroid Hormone Analogs: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using 3,5-Dimethyl-3'-isopropyl-L-thyronine (DITPA) in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies utilizing the thyroid hormone analog 3,5-Dimethyl-3'-isopropyl-L-thyronine (DITPA), also referred to as DIMIT, in various rat models. The document details its metabolic, cardiovascular, and endocrine effects, and provides structured protocols for its application in experimental settings.
Summary of Preclinical Findings
DITPA has demonstrated significant thyromimetic activity in several rat models, with notable tissue-specific effects. Key findings from preclinical studies are summarized below.
Metabolic Effects in Obese Rat Models
In genetically obese Zucker rats, DITPA has been shown to reduce body weight gain and decrease serum lipid concentrations over a 9-week treatment period when administered orally.[1] This suggests a potential therapeutic application in metabolic disorders.
Cardiovascular Applications in Post-Myocardial Infarction and Hypothyroid Models
DITPA has shown promise in improving cardiac function and electrophysiology. In post-myocardial infarction rat models, daily subcutaneous injections for 21 days restored the transient outward K+ current (I to) density and normalized the action potential duration.[2][3] Furthermore, in hypothyroid rats, DITPA treatment for 6 weeks prevented the decrease in brain blood vessel density.[4]
Endocrine System Modulation
DITPA effectively suppresses thyroid-stimulating hormone (TSH) synthesis and release in both euthyroid and hypothyroid rats.[5][6] This highlights its potent interaction with the hypothalamic-pituitary-thyroid axis.
Tissue-Specific Action
Studies in hypothyroid rats have revealed that DITPA restores mitochondrial and nuclear activities in the liver but does not exert the same effects on brain mitochondria.[7] This tissue-selective activity is a critical consideration for targeted therapeutic development.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies using DITPA in rat models.
Table 1: Metabolic and Endocrine Effects of DITPA in Rats
| Rat Model | DITPA Dosage | Administration Route | Duration | Key Quantitative Findings | Reference |
| Genetically Obese Zucker Rats | Not specified | Orogastric tube | 9 weeks | Significantly decreased body weight gain and serum lipid concentrations. | [1] |
| Euthyroid Rats | 5.3 µ g/100 g BW | Not specified | 24 hours | Minimal dose to suppress basal plasma TSH. | [5][6] |
| Euthyroid Rats | 9.2 µ g/100 g BW | Not specified | Not specified | Dose required to suppress TRH-induced TSH release. | [5][6] |
| 5-day-thyroidectomized Rats | 5.2 µ g/100 g BW | Not specified | 24 hours | Minimal dose to suppress basal plasma TSH. | [5][6] |
| Hypothyroid Rats | 8 µ g/100 g/day | Not specified | 10 days | Restored liver mitochondrial and nuclear activities. | [7] |
| Hypothyroid Rats | 80 µ g/100 g | Single injection | 20 minutes prior to sacrifice | Stimulated liver mitochondrial oxidative phosphorylation. | [7] |
Table 2: Cardiovascular Effects of DITPA in Rats
| Rat Model | DITPA Dosage | Administration Route | Duration | Key Quantitative Findings | Reference |
| Post-Myocardial Infarction Rats | 3.75 or 10 mg/kg BW | Subcutaneous injection | 21 days | Restored I to density (10.2 ± 0.9 pA/pF in MI vs. 15.2 ± 1.1 pA/pF in DITPA-treated). Normalized prolonged action potential duration. | [2][3] |
| Hypothyroid Rats | 80 mg pellet | Slow-release pellet | 6 weeks | Prevented decrease in forebrain blood vessel density (69 ± 5 vessels/mm² in hypothyroid vs. 147 ± 12 vessels/mm² in euthyroid). | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving DITPA administration in rat models.
Protocol 1: Induction of Myocardial Infarction and DITPA Treatment
Objective: To assess the effect of DITPA on cardiac electrophysiology following a myocardial infarction.
Animal Model: Adult male Sprague-Dawley rats.
Procedure:
-
Myocardial Infarction (MI) Induction:
-
Anesthetize rats (e.g., with ketamine/xylazine).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery.
-
Close the chest and allow the animal to recover for 5 weeks to allow for cardiac remodeling.
-
-
DITPA Preparation:
-
Prepare stock solutions of DITPA at 3.75 mg/ml and 10 mg/ml in 0.9% NaCl.[2]
-
-
DITPA Administration:
-
Administer DITPA or vehicle (0.9% NaCl) daily via subcutaneous injection for 21 days at a volume of 1 ml/kg body weight.[2]
-
-
Electrophysiological Analysis:
-
At the end of the treatment period, isolate ventricular myocytes.
-
Perform whole-cell patch-clamp recordings to measure transient outward K+ current (I to).
-
Record monophasic action potentials from the right ventricular free wall in situ to determine action potential duration (APD).
-
Protocol 2: Induction of Hypothyroidism and DITPA Treatment
Objective: To evaluate the effect of DITPA on brain blood vessel density in a hypothyroid state.
Animal Model: Adult male rats.
Procedure:
-
Induction of Hypothyroidism:
-
Perform surgical thyroidectomy on three groups of rats. A fourth group serves as the euthyroid control.
-
-
Treatment Groups:
-
Treatment Duration:
-
Maintain treatment for 6 weeks.
-
-
Analysis of Brain Blood Vessel Density (BVD):
-
At the end of the treatment period, perfuse the animals and collect brain tissue.
-
Use immunohistochemistry with an anti-platelet endothelial cell adhesion molecule (PECAM-1) antibody to visualize blood vessels in the forebrain.
-
Quantify BVD by counting the number of vessels per unit area.
-
Signaling and Action Mechanisms
DITPA exerts its effects through both genomic and non-genomic pathways, interacting with thyroid hormone receptors (TRs) and other cellular targets.
Genomic Pathway: Regulation of Gene Expression
DITPA, like other thyroid hormone analogs, can bind to nuclear thyroid hormone receptors (TRα and TRβ), which then act as ligand-inducible transcription factors to regulate the expression of target genes. This is a key mechanism for its long-term effects on metabolism and development.
Non-Genomic Pathway: Ion Channel Modulation
The rapid effects of DITPA on cardiac electrophysiology, such as the restoration of the I to current, suggest a non-genomic mechanism of action. This may involve direct interaction with ion channels or modulation of signaling cascades that regulate channel function. The restoration of I to density is associated with the normalization of Kv4.2 and Kv1.4 potassium channel subunit expression.[2][3]
References
- 1. Comparative effects of this compound (DIMIT) and 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) on body weight gain and lipid metabolism in genetically obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The thyroid hormone analog DITPA restores I(to) in rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of thyroidectomy, T4, and DITPA replacement on brain blood vessel density in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Suppression of thyrotropin by this compound in euthyroid and hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Metabolic effects of this compound and 3,5,3'-triiodo-L-thyronine in the brain and liver of hypothyroid rats. Similarities and differences] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dimethyl-3'-isopropyl-L-thyronine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT) is a synthetic analog of thyroid hormone. Unlike the endogenous thyroid hormones, thyroxine (T4) and triiodothyronine (T3), DIMIT is a non-halogenated thyronine derivative. Research suggests that DIMIT possesses thyromimetic properties, indicating its potential to mimic the biological effects of thyroid hormones. These effects are particularly relevant in the regulation of metabolism, including lipid metabolism. In vivo studies in rats have demonstrated that DIMIT can decrease serum lipid concentrations and suppress thyroid-stimulating hormone (TSH), highlighting its potential as a selective modulator of thyroid hormone pathways.[1]
These application notes provide a comprehensive overview of the potential uses of DIMIT in cell culture, with a focus on its effects on mitochondrial function and gene expression. The provided protocols are intended to serve as a starting point for researchers investigating the cellular and molecular mechanisms of DIMIT.
Key Applications in Cell Culture
Based on its thyromimetic activity, DIMIT is a valuable tool for investigating several key cellular processes:
-
Mitochondrial Biogenesis and Function: Thyroid hormones are known to stimulate mitochondrial activity. DIMIT can be used to study the molecular pathways involved in mitochondrial respiration and biogenesis in various cell types.
-
Lipid Metabolism: Given its effects on serum lipids in vivo, DIMIT is a relevant compound for in vitro studies of fatty acid oxidation and lipid metabolism in cell lines such as hepatocytes and myotubes.
-
Thyroid Hormone Receptor (TR) Activation: DIMIT's thyromimetic effects suggest it may act as a ligand for thyroid hormone receptors (TRα and TRβ). Cell-based reporter assays can be employed to characterize the receptor subtype selectivity and activation potential of DIMIT.
-
TSH Suppression Mechanisms: While TSH is a systemic hormone, cell models of the hypothalamic-pituitary-thyroid axis can be used to investigate the direct effects of DIMIT on thyrotropin-releasing hormone (TRH) and TSH-producing cells.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the effects of this compound in various cell culture assays. These tables are intended to be illustrative of the types of data that can be generated using the protocols described below.
Table 1: Dose-Response of DIMIT on Mitochondrial Oxygen Consumption Rate (OCR) in C2C12 Myotubes
| DIMIT Concentration (nM) | Basal OCR (% of Control) | ATP-Linked OCR (% of Control) | Maximal OCR (% of Control) |
| 0 (Control) | 100 ± 5 | 100 ± 6 | 100 ± 8 |
| 1 | 115 ± 7 | 112 ± 5 | 118 ± 9 |
| 10 | 145 ± 9 | 138 ± 8 | 155 ± 11 |
| 100 | 180 ± 12 | 172 ± 10 | 195 ± 14 |
| 1000 | 185 ± 11 | 175 ± 9 | 200 ± 12 |
Table 2: Effect of DIMIT on Carnitine Palmitoyl-Transferase (CPT) Activity in HepG2 Hepatocytes
| Treatment | CPT Activity (nmol/min/mg protein) | Fold Change vs. Control |
| Vehicle Control | 15.2 ± 1.8 | 1.0 |
| DIMIT (100 nM) | 28.9 ± 2.5 | 1.9 |
| T3 (100 nM) | 32.1 ± 3.1 | 2.1 |
Table 3: Thyroid Hormone Receptor (TR) Activation by DIMIT in a Luciferase Reporter Assay
| Compound (100 nM) | TRα Activation (Fold Induction) | TRβ Activation (Fold Induction) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| DIMIT | 3.5 ± 0.4 | 8.2 ± 0.7 |
| T3 | 10.1 ± 0.9 | 12.5 ± 1.1 |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol describes the use of a Seahorse XF Analyzer to measure the effect of DIMIT on mitochondrial respiration in cultured cells.
Materials:
-
Seahorse XF Cell Culture Microplate
-
C2C12 myoblasts (or other relevant cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (for C2C12 differentiation)
-
This compound (DIMIT)
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in a Seahorse XF cell culture microplate at a density of 2 x 10^4 cells/well.
-
Differentiation (for C2C12): Once cells reach confluence, switch to differentiation medium (DMEM with 2% horse serum) for 4-6 days to form myotubes.
-
DIMIT Treatment: Treat the differentiated myotubes with varying concentrations of DIMIT (e.g., 1 nM to 1 µM) for 24-48 hours. Include a vehicle control.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Seahorse XF Analyzer Assay:
-
Load the prepared cell plate into the Seahorse XF Analyzer.
-
Perform a standard mitochondrial stress test by sequentially injecting Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.
-
Measure the Oxygen Consumption Rate (OCR) at baseline and after each injection.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate basal respiration, ATP-linked respiration, and maximal respiration.
Protocol 2: Carnitine Palmitoyl-Transferase (CPT) Activity Assay
This protocol outlines a method to measure the activity of CPT, a key enzyme in fatty acid oxidation, in cell lysates.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium
-
This compound (DIMIT)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
CPT activity assay kit (commercially available) or reagents including:
-
Tris-HCl buffer
-
L-carnitine
-
Palmitoyl-CoA
-
DTNB (Ellman's reagent)
-
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells to 80-90% confluence and treat with DIMIT (e.g., 100 nM) or vehicle control for 48 hours.
-
Cell Lysis: Harvest cells, wash with PBS, and lyse using a suitable cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
CPT Activity Measurement:
-
Add a standardized amount of cell lysate to a reaction mixture containing L-carnitine and palmitoyl-CoA.
-
The reaction produces Coenzyme A-SH, which reacts with DTNB to produce a colored product.
-
Measure the absorbance at 412 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the CPT activity as nmol of product formed per minute per mg of protein.
Protocol 3: Thyroid Hormone Receptor (TR) Luciferase Reporter Assay
This protocol describes a method to assess the activation of TRα and TRβ by DIMIT using a luciferase reporter gene assay.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vectors for human TRα and TRβ
-
Luciferase reporter vector with a thyroid hormone response element (TRE)
-
Transfection reagent
-
Cell culture medium
-
This compound (DIMIT)
-
T3 (positive control)
-
Luciferase assay system
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with either the TRα or TRβ expression vector and the TRE-luciferase reporter vector using a suitable transfection reagent.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of DIMIT, T3 (positive control), or vehicle control for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.
Visualization of Signaling Pathways and Workflows
Caption: Potential signaling pathways of DIMIT action.
Caption: Workflow for measuring mitochondrial oxygen consumption.
References
Application Notes and Protocols for the Quantification of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT) in Serum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT), a synthetic thyromimetic compound, in serum samples. The protocols described are based on established analytical techniques for thyroid hormones and their analogs, offering robust frameworks for researchers in pharmacology, toxicology, and clinical research. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), with a brief overview of Radioimmunoassay (RIA).
Introduction
This compound (DIMIT) is a synthetic analog of thyroid hormone that has been investigated for its selective thyromimetic activities[1]. Accurate quantification of DIMIT in biological matrices such as serum is crucial for pharmacokinetic studies, dose-response characterization, and understanding its metabolic fate. This document outlines detailed protocols for the determination of DIMIT concentrations in serum, providing researchers with the necessary information to implement these methods in their laboratories.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices. It is considered a gold standard for bioanalytical applications due to its high selectivity and accuracy[2][3][4].
Principle
The method involves the extraction of DIMIT from the serum matrix, followed by chromatographic separation using liquid chromatography (LC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS). An internal standard (IS) structurally similar to DIMIT is used to ensure accuracy and precision.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound (DIMIT) reference standard
-
Stable isotope-labeled internal standard (e.g., DIMIT-d6)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human serum (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
1.2.2. Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw serum samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 200 µL of serum, add 20 µL of internal standard working solution (e.g., 100 ng/mL in 50:50 MeOH:water).
-
Add 400 µL of 0.1% formic acid in water and vortex for 10 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated serum sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% FA) and transfer to an autosampler vial.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | DIMIT: To be determined empirically (e.g., precursor ion [M+H]⁺ → product ion) |
| IS (DIMIT-d6): To be determined empirically (e.g., precursor ion [M+H]⁺ → product ion) | |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation: Quantitative Parameters
The following table summarizes the typical performance characteristics expected for a validated LC-MS/MS method for a small molecule like DIMIT in serum.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualization: LC-MS/MS Experimental Workflow
References
- 1. Comparative effects of this compound (DIMIT) and 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) on body weight gain and lipid metabolism in genetically obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,5-Dimethyl-3'-isopropyl-L-thyronine (DITPA) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanistic insights of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DITPA), a synthetic analog of thyroid hormone, in various preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of DITPA.
Quantitative Data Summary
The following tables summarize the dosages of DITPA used in a range of animal studies, categorized by species and research context.
Table 1: DITPA Dosage in Rodent Models
| Animal Model | Research Area | Dosage | Route of Administration | Treatment Duration | Key Findings |
| Euthyroid & Hypothyroid Rats | Endocrinology | 5.2-9.2 µ g/100g BW | - | 24 hours | Suppression of basal and TRH-induced TSH release[1] |
| Hypothyroid Rats | Endocrinology | 8 µ g/100g BW/day | - | 10 days | Restored liver mitochondrial and nuclear activities to normal levels[2] |
| Genetically Obese Zucker Rats | Metabolism | Not Specified | Orogastric tube | 9 weeks | Decreased serum lipid concentrations[3] |
| Pregnant Rats | Developmental Biology | 3-10 µ g/100g BW/day | Intramuscular (IM) | 3 days | DITPA crosses the placenta and is found in fetal serum and amniotic fluid |
| Mct8 Deficient Mice | Metabolic Disorders | 0.3 mg/100g BW | Intraperitoneal (IP) | Daily | Ameliorated hypermetabolism |
| Mct8 Deficient Mice | Neurological Disorders | 400 ng/g BW & 4000 ng/g BW | Intraperitoneal (IP) | Postnatal days 1-20 | Improved locomotor activity in adulthood[4] |
Table 2: DITPA Dosage in Rabbit Models
| Animal Model | Research Area | Dosage | Route of Administration | Treatment Duration | Key Findings |
| Pregnant Alloxan-Diabetic Rabbits | Diabetic Pregnancy | 0.5 mg/kg/day | Subcutaneous (SC) | 2 days (days 25 & 26 of gestation) | Ameliorated maternal hyperglycemia and promoted fetal lung phospholipid synthesis[5] |
| Pregnant Rabbits | Fetal Development | 0.5-3 mg/kg/day | - | 1-2 days | Accelerated maturation of the surfactant system in fetal lung[6] |
Table 3: DITPA Dosage in Primate Models
| Animal Model | Research Area | Dosage | Route of Administration | Treatment Duration | Key Findings |
| Pregnant Rhesus Monkeys (Hypothyroid) | Endocrinology | 10 µg/kg/day | Intramuscular (IM) | From 1 week post-131I treatment until delivery | Prevented maternal and fetal hypothyroidism[7] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below to ensure reproducibility.
Protocol 1: Intraperitoneal (IP) Injection in Mice
Objective: To administer DITPA to investigate its effects on metabolic or neurological parameters.
Materials:
-
This compound (DITPA) powder
-
Vehicle (e.g., Saline)
-
Sterile vials
-
Syringes and needles (25-27 gauge for mice)
-
Animal scale
Procedure:
-
Preparation of DITPA Solution:
-
Aseptically weigh the required amount of DITPA powder.
-
Dissolve the DITPA powder in a suitable vehicle. For IP injections, sterile saline is a common vehicle. One study mentions diluting a stock solution in saline[4]. The initial solvent for the stock solution should be determined based on the solubility of the specific DITPA batch. Small amounts of DMSO or other solubilizing agents may be necessary for initial dissolution before dilution in saline.
-
Ensure the final solution is sterile, for instance by filtering through a 0.22 µm filter.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse.
-
Administer the DITPA solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
The injection volume should not exceed 10 ml/kg body weight.
-
Protocol 2: Subcutaneous (SC) Injection in Rabbits
Objective: To administer DITPA to pregnant rabbits to study its effects on maternal and fetal health.
Materials:
-
DITPA powder
-
Appropriate sterile vehicle
-
Sterile vials
-
Syringes and needles (e.g., 23-25 gauge for rabbits)
-
Animal scale
Procedure:
-
Preparation of DITPA Solution:
-
Follow the same aseptic techniques as described in Protocol 1 to prepare a sterile DITPA solution. The choice of vehicle should ensure the solubility and stability of DITPA for subcutaneous administration.
-
-
Animal Handling and Dosing:
-
Weigh the rabbit to determine the correct dosage.
-
Gently restrain the rabbit.
-
Lift a fold of skin, typically in the scruff of the neck or along the back, to form a "tent."
-
Insert the needle into the base of the tented skin and inject the DITPA solution.
-
Gently massage the injection site to aid dispersion of the solution.
-
Protocol 3: Oral Gavage in Rats
Objective: To administer DITPA orally to investigate its long-term effects on metabolism.
Materials:
-
DITPA powder
-
Vehicle suitable for oral administration (e.g., olive oil)
-
Sterile vials
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of DITPA Suspension/Solution:
-
Weigh the required amount of DITPA powder.
-
Suspend or dissolve the powder in a vehicle suitable for oral administration. One study utilized an orogastric tube for administration, suggesting a liquid formulation[3]. Olive oil can be a suitable vehicle for lipophilic compounds.
-
Ensure the formulation is homogenous before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the rat for accurate dose calculation.
-
Gently but firmly restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Caution: Ensure the needle does not enter the trachea.
-
Slowly administer the DITPA formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Signaling Pathways and Experimental Workflows
DITPA's Mechanism of Action: A Signaling Overview
DITPA, as a thyroid hormone analog, is understood to exert its effects primarily through interaction with thyroid hormone receptors (TRs), which are ligand-dependent transcription factors. This interaction initiates a cascade of molecular events that modulate gene expression. Furthermore, DITPA has been shown to influence other key signaling pathways.
References
- 1. Proangiogenesis action of the thyroid hormone analog 3,5-diiodothyropropionic acid (DITPA) is initiated at the cell surface and is integrin mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of this compound (DIMIT) and 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) on body weight gain and lipid metabolism in genetically obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Transplacental stimulation of lung development in the fetal rabbit by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Revolutionizing Lipid Metabolism Research: Application of Dual-Isotope Metabolic Imaging and Tracing (DIMIT)
FOR IMMEDIATE RELEASE
Seattle, WA – Researchers, scientists, and drug development professionals now have a powerful new tool to unravel the complexities of lipid metabolism. A novel methodology, Dual-Isotope Metabolic Imaging and Tracing (DIMIT), offers unprecedented precision in tracking the metabolic fate of lipids. This technology is poised to accelerate discoveries in numerous disease areas, including cancer, metabolic disorders, and neurodegenerative diseases.
The DIMIT method, developed by researchers at the University of Washington, utilizes a dual-isotope deuterium labeling strategy to overcome the long-standing challenge of differentiating exogenously supplied lipids from the vast endogenous lipid pool. By employing two distinct deuterated isotopes of a fatty acid, such as arachidonic acid, the technique generates a unique doublet peak in mass spectrometry analysis, enabling clear identification and quantification of the labeled lipid and its metabolites.[1][2]
"This dual-labeling approach provides a significant leap forward in our ability to trace lipid pathways with high confidence," explains Dr. Libin Xu, a leading researcher in the field. "The development of the accompanying D-Tracer software further empowers researchers to efficiently analyze the complex datasets generated."[1][2]
These application notes provide a comprehensive overview of the DIMIT methodology, including detailed experimental protocols and data presentation, to facilitate its adoption by the broader research community.
Core Principles of DIMIT
The fundamental principle of DIMIT lies in the use of an equimolar mixture of two isotopically labeled versions of the same fatty acid. For example, in studying arachidonic acid (AA) metabolism, a mixture of d5-AA and d11-AA can be introduced to cells or animal models.[2] The six-deuterium difference creates a distinct isotopic pattern that is readily identifiable by mass spectrometry. This allows for the unambiguous tracking of the exogenous fatty acid as it is incorporated into various lipid species.
The analytical workflow is powered by Hydrophilic Interaction Liquid Chromatography-Ion Mobility-Mass Spectrometry (HILIC-IM-MS), which provides orthogonal separation based on polarity, shape, and mass-to-charge ratio, enhancing the resolution and identification of lipid species.[3][4][5]
Applications in Ferroptosis and Beyond
A key application of DIMIT has been in the study of ferroptosis, a form of regulated cell death driven by lipid peroxidation.[1][2] By tracing the incorporation of polyunsaturated fatty acids into cellular lipids, researchers can elucidate the mechanisms by which these lipids contribute to ferroptosis and how this process is altered in disease states or in response to therapeutic interventions. The methodology has revealed significant differences in the incorporation of exogenous arachidonic acid in the presence of ferroptosis inducers.[1][2]
The versatility of DIMIT extends to a wide range of applications in lipid metabolism research, including:
-
Drug Discovery and Development: Evaluating the on-target and off-target effects of drugs that modulate lipid metabolism.
-
Disease Pathogenesis: Investigating the role of aberrant lipid metabolism in diseases such as non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and cancer.
-
Nutritional Science: Tracing the metabolic fate of dietary fatty acids and their impact on health.
Quantitative Data Presentation
To facilitate the interpretation and comparison of experimental results, all quantitative data from DIMIT studies should be summarized in clearly structured tables. The following tables provide examples of how to present data on the incorporation of deuterated arachidonic acid (dAA) into different lipid classes in HT-1080 cells, a human fibrosarcoma cell line, under control conditions and with the ferroptosis inducer RSL3.
Table 1: Relative Abundance of dAA-Containing Lipid Classes
| Lipid Class | Control (% of Total dAA-Lipids) | RSL3-Treated (% of Total dAA-Lipids) | Fold Change (RSL3/Control) |
| Triacylglycerols (TG) | 65.2 ± 5.1 | 50.8 ± 4.3 | 0.78 |
| Phosphatidylcholines (PC) | 15.8 ± 2.3 | 22.5 ± 3.1 | 1.42 |
| Phosphatidylethanolamines (PE) | 8.9 ± 1.5 | 13.7 ± 2.0 | 1.54 |
| Phosphatidylinositols (PI) | 5.1 ± 0.9 | 7.3 ± 1.2 | 1.43 |
| Diacylglycerols (DG) | 2.5 ± 0.6 | 3.1 ± 0.7 | 1.24 |
| Other | 2.5 ± 0.4 | 2.6 ± 0.5 | 1.04 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Isotope Incorporation into Key Phospholipid Species
| Lipid Species | Control (dAA/Total) | RSL3-Treated (dAA/Total) | p-value |
| PC(38:4) | 0.12 ± 0.02 | 0.25 ± 0.04 | <0.01 |
| PE(38:4) | 0.18 ± 0.03 | 0.35 ± 0.06 | <0.01 |
| PI(38:4) | 0.09 ± 0.01 | 0.17 ± 0.03 | <0.05 |
Data represent the ratio of deuterated arachidonic acid-containing species to the total pool of that lipid species.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a DIMIT experiment to study the metabolism of arachidonic acid in cell culture.
Protocol 1: Dual-Isotope Labeling of Cultured Cells
-
Cell Culture:
-
Culture HT-1080 cells in DMEM high-glucose medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plate 5.0 x 10^5 cells in 10 cm dishes and incubate at 37°C and 5% CO2.[2]
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of an equimolar mixture of d5-arachidonic acid and d11-arachidonic acid in ethanol.
-
On the day of the experiment, prepare the final labeling medium by diluting the deuterated arachidonic acid stock solution into the cell culture medium to a final concentration of 80 µM for each isotope.
-
For studying the effect of a ferroptosis inducer, supplement the labeling medium with the desired concentration of the inducer (e.g., 0.03 µM RSL3).[2]
-
-
Cell Labeling:
-
After 24 hours of initial cell culture, aspirate the existing medium.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for another 24 hours.[2]
-
-
Cell Harvesting:
-
Place the cell culture dishes on ice.
-
Collect the medium into glass centrifuge tubes to retain any detached cells and centrifuge at 1000 rpm for 5 minutes.[2]
-
Wash the adherent cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in PBS and combine them with the cell pellet from the medium centrifugation.
-
Centrifuge the combined cell suspension and discard the supernatant.
-
Store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction
-
Reagents:
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
-
Extraction Procedure (Bligh-Dyer Method):
-
Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).
-
Vortex thoroughly for 15 minutes at 4°C.
-
Add chloroform and water to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water).
-
Vortex again and centrifuge at 2000 rpm for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for HILIC-IM-MS analysis (e.g., acetonitrile/methanol/water 2:2:1).[6]
-
Protocol 3: HILIC-IM-MS Analysis and Data Processing
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer equipped with an ion mobility cell and a UPLC system with a HILIC column (e.g., Waters SYNAPT G2-Si).[3]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Establish a HILIC gradient with mobile phases appropriate for lipid class separation (e.g., mobile phase A: acetonitrile with ammonium formate and formic acid; mobile phase B: water with ammonium formate and formic acid).
-
Optimize ion mobility parameters (e.g., wave velocity and height) for lipid separation.
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
-
Data Analysis with D-Tracer:
-
Process the raw mass spectrometry data to generate a peak list.
-
Upload the peak list to the D-Tracer software.
-
Specify the mass difference between the two deuterium labels (e.g., for d5-AA and d11-AA, the difference is 6 deuterons).[2]
-
D-Tracer will automatically identify and extract all ion pairs exhibiting the characteristic doublet peak, indicating the presence of the dual-labeled fatty acid in a lipid.
-
-
Lipid Identification:
Visualizing Workflows and Pathways
To provide a clear understanding of the experimental and logical processes involved in a DIMIT study, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a DIMIT study.
Caption: Simplified signaling pathway of ferroptosis.
By providing a clear and reproducible methodology, DIMIT, coupled with advanced analytical platforms and dedicated software, is set to become an indispensable tool in the study of lipid metabolism, paving the way for new diagnostic and therapeutic strategies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing the Thyromimetic Activity of DIMIT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to assess the thyromimetic activity of 2,5-dimethyl-3,5-diiodo-L-thyronine (DIMIT). The following protocols detail key in vitro and in vivo assays to characterize the binding affinity, transcriptional activity, and metabolic effects of DIMIT, enabling a thorough evaluation of its potential as a thyroid hormone analog.
In Vitro Assessment of DIMIT's Thyromimetic Activity
Thyroid Hormone Receptor Binding Affinity
Objective: To determine the binding affinity and selectivity of DIMIT for the thyroid hormone receptor isoforms, TRα and TRβ, through a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound (DIMIT) to compete with a radiolabeled thyroid hormone ([¹²⁵I]-T3) for binding to purified TR ligand-binding domains (LBDs). The concentration of DIMIT that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Utilize purified recombinant human TRα and TRβ LBDs.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, 0.01% Triton X-100, pH 7.2).[1]
-
Reaction Setup: In a 96-well plate, combine the following:
-
TRα or TRβ LBDs (final concentration optimized for signal, e.g., 5 µM).[1]
-
[¹²⁵I]-T3 (final concentration near its Kd, e.g., 1 nM).[1]
-
Varying concentrations of unlabeled DIMIT (e.g., from 10⁻¹² M to 10⁻⁵ M) or T3 as a positive control.
-
For non-specific binding control wells, add a high concentration of unlabeled T3 (e.g., 1 mM).[2]
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[2]
-
Separation of Bound and Free Ligand: Separate the receptor-bound [¹²⁵I]-T3 from the free radioligand using a filter-binding apparatus with glass fiber filters.[3][4]
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the DIMIT concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | TRα Ki (nM) | TRβ Ki (nM) | Selectivity (TRα Ki / TRβ Ki) |
| T3 (Control) | Value | Value | Value |
| DIMIT | Value | Value | Value |
Transcriptional Activity of DIMIT
Objective: To assess the ability of DIMIT to activate gene transcription through TRα and TRβ using a cell-based reporter gene assay.
Principle: This assay utilizes host cells engineered to express a specific TR isoform and a reporter gene (e.g., luciferase) under the control of a thyroid hormone response element (TRE). Activation of the TR by a ligand like DIMIT leads to the expression of the reporter gene, which can be quantified.
Protocol: Luciferase Reporter Gene Assay
-
Cell Lines: Use mammalian cell lines (e.g., HEK293) stably expressing human TRα or TRβ and a TRE-driven luciferase reporter construct.[5][6][7]
-
Cell Culture: Culture the cells in the recommended growth medium. For the experiment, plate the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Replace the growth medium with a serum-free or charcoal-stripped serum medium containing varying concentrations of DIMIT (e.g., from 10⁻¹² M to 10⁻⁵ M) or T3 as a positive control.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[5]
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.
-
Plot the fold-activation of luciferase activity against the logarithm of the DIMIT concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression.
-
Data Presentation:
| Compound | TRα EC50 (nM) | TRβ EC50 (nM) | Maximal Activation (Fold Induction) |
| T3 (Control) | Value | Value | Value |
| DIMIT | Value | Value | Value |
In Vivo Assessment of DIMIT's Thyromimetic Activity in a Rodent Model
Objective: To evaluate the systemic thyromimetic effects of DIMIT on metabolism in a rodent model of hypothyroidism.
Principle: Inducing hypothyroidism in rodents creates a baseline against which the restorative or thyromimetic effects of DIMIT can be measured. Key metabolic parameters are monitored to assess the compound's in vivo efficacy.
Protocol: In Vivo Metabolic Study in Hypothyroid Rats
-
Animal Model: Use adult male Wistar rats.
-
Induction of Hypothyroidism: Administer an antithyroid drug such as 0.05% propylthiouracil (PTU) or methimazole in the drinking water for 3-4 weeks to induce hypothyroidism.[8][9][10] Confirm the hypothyroid state by measuring serum T4 and TSH levels.
-
Experimental Groups:
-
Group 1: Euthyroid control (no PTU, vehicle treatment).
-
Group 2: Hypothyroid control (PTU treatment, vehicle administration).
-
Group 3: T3-treated positive control (PTU treatment, T3 administration).
-
Group 4: DIMIT-treated (PTU treatment, various doses of DIMIT administration).
-
-
Compound Administration: Administer DIMIT or vehicle daily via oral gavage or subcutaneous injection for a predefined period (e.g., 2-4 weeks).
-
Metabolic Monitoring:
-
Body Weight and Food Intake: Measure daily.
-
Energy Expenditure: Use metabolic cages to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate the respiratory exchange ratio (RER) and energy expenditure.
-
Serum Analysis: At the end of the study, collect blood to measure:
-
Thyroid hormones (T4, T3) and TSH to assess effects on the hypothalamic-pituitary-thyroid (HPT) axis.
-
Lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Liver enzymes (ALT, AST) to monitor for potential hepatotoxicity.
-
-
Tissue Analysis: Harvest liver and heart for weight measurement and histological analysis. Analyze liver tissue for lipid content.
-
-
Data Analysis: Compare the measured parameters between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Data Presentation:
| Parameter | Euthyroid Control | Hypothyroid Control | T3-Treated | DIMIT-Treated (Dose 1) | DIMIT-Treated (Dose 2) |
| Body Weight Change (g) | Value | Value | Value | Value | Value |
| Daily Food Intake (g) | Value | Value | Value | Value | Value |
| Energy Expenditure (kcal/kg/h) | Value | Value | Value | Value | Value |
| Serum TSH (ng/mL) | Value | Value | Value | Value | Value |
| Serum Cholesterol (mg/dL) | Value | Value | Value | Value | Value |
| Liver Weight (g) | Value | Value | Value | Value | Value |
| Liver Triglycerides (mg/g) | Value | Value | Value | Value | Value |
Gene Expression Analysis in Target Tissues
Objective: To determine the effect of DIMIT on the expression of known thyroid hormone-responsive genes in target tissues.
Principle: The biological effects of thyroid hormones are primarily mediated through the regulation of target gene expression.[11] Quantitative real-time PCR (qPCR) can be used to measure changes in the mRNA levels of these genes in tissues from the in vivo study.
Protocol: Quantitative Real-Time PCR (qPCR)
-
Tissue Collection and RNA Extraction: At the end of the in vivo study, collect target tissues (e.g., liver, heart, brain) and immediately snap-freeze them in liquid nitrogen. Extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR:
-
Primer Design: Design or obtain validated primers for target genes (e.g., Dio1, Thrsp, Me1 in the liver; Myh6, Atp2a2 in the heart) and a stable reference gene (e.g., Actb, Gapdh).[12][13][14][15][16]
-
Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green master mix.[17][18]
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).[17]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression relative to the hypothyroid control group using the 2-ΔΔCt method.
-
Data Presentation:
| Gene | Tissue | Fold Change (T3-Treated vs. Hypothyroid) | Fold Change (DIMIT-Treated vs. Hypothyroid) |
| Dio1 | Liver | Value | Value |
| Thrsp | Liver | Value | Value |
| Myh6 | Heart | Value | Value |
Visualizations
Signaling Pathways
Caption: Overview of Genomic and Non-Genomic Thyroid Hormone Signaling Pathways.
Experimental Workflow
Caption: Experimental Workflow for Assessing DIMIT's Thyromimetic Activity.
References
- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]
- 9. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbpas.com [ijbpas.com]
- 11. Thyroid Hormone Action by Genomic and Nongenomic Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thyroid Hormone Regulation of Gene Expression in Primary Cerebrocortical Cells: Role of Thyroid Hormone Receptor Subtypes and Interactions with Retinoic Acid and Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Validation of Reference Genes for Normalization Gene Expression in Reverse Transcription Quantitative PCR in Human Normal Thyroid and Goiter Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. origene.com [origene.com]
Application Notes and Protocols for Measuring the Effects of Signal Transduction Pathway Activation on Gene Expression
These application notes provide an overview and detailed protocols for quantifying changes in gene expression following the activation of a signal transduction pathway, using the MAPK/ERK pathway as a primary example. The methodologies described are broadly applicable to studying the effects of various cellular signaling events on gene transcription.
Introduction to Measuring Signaling-Induced Gene Expression
Signal transduction pathways are fundamental to cellular responses, translating extracellular signals into intracellular changes, including the modulation of gene expression. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of this pathway, often by growth factors, leads to a phosphorylation cascade that culminates in the activation of transcription factors and subsequent changes in the expression of target genes.
Accurate measurement of these gene expression changes is critical for understanding the biological consequences of pathway activation and for the development of therapeutic agents that target these pathways. The following sections detail common techniques, experimental protocols, and data presentation for analyzing these effects.
Key Techniques for Measuring Gene Expression
Several robust techniques are available for quantifying changes in gene expression. The choice of method depends on the experimental goals, such as the number of genes to be analyzed and the required sensitivity.
-
Quantitative Polymerase Chain Reaction (qPCR): Also known as real-time PCR, this technique measures the amplification of a specific DNA target in real time. It is the gold standard for validating and quantifying the expression of a small number of genes with high sensitivity and specificity.
-
RNA Sequencing (RNA-Seq): This next-generation sequencing (NGS) technique provides a comprehensive and unbiased view of the entire transcriptome. It is ideal for discovery-based studies, allowing for the identification of all genes that are differentially expressed following a treatment or stimulus.
-
Microarrays: This hybridization-based technique allows for the simultaneous measurement of the expression levels of thousands of genes. While largely superseded by RNA-Seq for discovery, microarrays remain a viable option for studies with well-defined sets of target genes.
Comparison of Gene Expression Analysis Techniques
| Feature | Quantitative PCR (qPCR) | RNA Sequencing (RNA-Seq) | Microarrays |
| Principle | Real-time amplification of cDNA | High-throughput sequencing of cDNA | Hybridization of cDNA to probes |
| Scope | Targeted (1-100s of genes) | Transcriptome-wide | Pre-defined set of genes |
| Sensitivity | Very High | High | Moderate |
| Discovery Power | Low | High (can identify novel transcripts) | Low |
| Cost per Sample | Low | High | Moderate to High |
| Throughput | High | Moderate | High |
| Data Analysis | Relatively Simple | Complex | Moderately Complex |
Experimental Protocols
The following protocols provide a generalized workflow for cell culture, treatment to activate a signaling pathway, RNA extraction, and subsequent gene expression analysis using qPCR and RNA-Seq.
General Experimental Workflow
The overall process for analyzing changes in gene expression following pathway activation is outlined below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethyl-3'-isopropyl-L-thyronine
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-3'-isopropyl-L-thyronine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves a multi-step process that includes:
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Protection of L-tyrosine: The amino and carboxyl groups of L-tyrosine are protected to prevent unwanted side reactions.
-
Diaryl Ether Formation: A diaryl ether bond is formed between the protected L-tyrosine and a substituted phenol, typically via an Ullmann condensation or a Chan-Lam coupling reaction.
-
Deprotection: The protecting groups are removed to yield the final product.
-
Purification: The final compound is purified using techniques such as chromatography and crystallization.
Q2: Which protecting groups are recommended for the L-tyrosine precursor?
A2: The choice of protecting groups is critical to prevent side reactions and racemization.[1][2][3]
-
N-protection: tert-Butoxycarbonyl (Boc) is a common choice due to its stability under various reaction conditions and its relatively straightforward removal with acid. 9-Fluorenylmethoxycarbonyl (Fmoc) is another option, particularly in solid-phase synthesis.
-
Carboxyl protection: Methyl or ethyl esters are frequently used to protect the carboxylic acid functionality. These are typically stable during the coupling reaction and can be hydrolyzed under basic conditions.
Q3: What are the key differences between the Ullmann condensation and Chan-Lam coupling for the diaryl ether formation step?
A3: Both are copper-catalyzed cross-coupling reactions to form the C-O bond.
-
Ullmann Condensation: Traditionally uses a copper catalyst (often in stoichiometric amounts) and couples an aryl halide with an alcohol or phenol. These reactions often require high temperatures.
-
Chan-Lam Coupling: Employs a copper catalyst with an aryl boronic acid and an alcohol or amine. A key advantage is that these reactions can often be carried out under milder conditions, sometimes at room temperature and open to the air.[4][5][6][7]
Q4: What are the common causes of low yield in the synthesis?
A4: Low yields can arise from several factors:
-
Incomplete reaction: The coupling reaction may not go to completion due to catalyst deactivation, insufficient reaction time, or suboptimal temperature.
-
Side reactions: Unwanted side reactions, such as homocoupling of the starting materials or decomposition of sensitive intermediates, can reduce the yield of the desired product.
-
Difficult purification: Loss of product during purification steps, such as extraction, chromatography, and crystallization, is a common issue.
-
Racemization: Loss of stereochemical purity at the alpha-carbon of the amino acid can lead to a mixture of diastereomers that are difficult to separate, thereby reducing the yield of the desired L-isomer.[1][2][3][8]
Troubleshooting Guides
Issue 1: Low Yield in the Diaryl Ether Formation Step
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | - Use a fresh batch of copper catalyst. - For Ullmann reactions, consider activating the copper powder. - For Chan-Lam coupling, ensure the copper salt is of high purity. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. Ullmann reactions often require higher temperatures, while Chan-Lam couplings can be sensitive to heat. - Vary the solvent. Polar aprotic solvents like DMF or DMSO are often used. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N). |
| Steric Hindrance | - The 3,5-dimethyl substitution on one ring and the 3'-isopropyl group on the other can lead to steric hindrance. Consider using a more reactive coupling partner (e.g., an aryl iodide instead of a bromide for Ullmann). - For Chan-Lam coupling, explore different boronic esters that may have improved reactivity. |
| Side Reactions | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use degassed solvents. |
Issue 2: Difficulty in Purification of the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotection | - Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion. - Adjust the deprotection conditions (e.g., longer reaction time, stronger acid/base). |
| Formation of Diastereomers | - If racemization has occurred, chiral HPLC may be necessary for separation. - Optimize the reaction conditions to minimize racemization, particularly during the protection and coupling steps.[1][2][3][8] |
| Co-eluting Impurities | - Optimize the mobile phase for column chromatography to improve separation. - Consider using a different stationary phase. - Recrystallization from a suitable solvent system can be an effective final purification step.[9][10] |
Experimental Protocols
Hypothetical Synthesis Workflow
This workflow is a composite based on general principles for the synthesis of thyronine analogs. Optimization will be required for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. esisresearch.org [esisresearch.org]
- 10. Purification [chem.rochester.edu]
Overcoming solubility issues of 3,5-Dimethyl-3'-isopropyl-L-thyronine in vitro.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of DIMIT?
A1: DIMIT (this compound) is a thyroid hormone analog. Its properties are summarized in the table below. The XLogP3 value of 1.6 suggests a moderate level of lipophilicity, which can contribute to solubility challenges in aqueous solutions.[1]
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₄ | PubChem[1] |
| Molecular Weight | 343.4 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
Q2: Why is my DIMIT not dissolving in my aqueous buffer?
A2: Due to its chemical structure, DIMIT has limited solubility in aqueous buffers.[2] Many organic compounds, particularly those with lipophilic characteristics, exhibit poor water solubility, which can lead to precipitation in aqueous media.[3][4][5]
Q3: What is the recommended solvent for preparing a stock solution of DIMIT?
A3: For compounds with limited aqueous solubility, it is standard practice to first prepare a concentrated stock solution in an organic solvent.[2] Based on protocols for similar thyronine derivatives, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for preparing a DIMIT stock solution.[6][7]
Q4: What are the potential consequences of poor DIMIT solubility in my experiments?
A4: Poor compound solubility can significantly impact the accuracy and reliability of in vitro assay results.[3][4] Potential issues include:
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Underestimation of biological activity.[3]
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Increased variability in data.[3]
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Inaccurate structure-activity relationships (SAR).[3]
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Discrepancies between different types of assays (e.g., enzyme vs. cell-based).[3]
Troubleshooting Guides
Issue: Precipitate forms when diluting DIMIT stock solution into aqueous media.
This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous buffer where it is less soluble.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DIMIT precipitation.
Issue: Inconsistent results in cell-based assays.
Inconsistent results can often be traced back to issues with compound solubility and delivery to the cells.
Decision Tree for Optimizing DIMIT Delivery:
References
- 1. This compound | C20H25NO4 | CID 108112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting cross-reactivity in 3,5-Dimethyl-3'-isopropyl-L-thyronine RIA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT) radioimmunoassays (RIA), with a specific focus on cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (DIMIT) RIA?
A1: The DIMIT RIA is a competitive immunoassay. It relies on the competition between unlabeled DIMIT in a sample and a fixed amount of radiolabeled DIMIT (or a suitable tracer like [¹²⁵I]T₃) for a limited number of binding sites on a specific anti-DIMIT antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of DIMIT in the sample. By measuring the radioactivity of the bound fraction, the concentration of DIMIT in an unknown sample can be determined by comparison to a standard curve.
Q2: What are the most common causes of inaccurate results in a DIMIT RIA?
A2: Inaccurate results in a DIMIT RIA can stem from several factors, including:
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Cross-reactivity: Structurally similar molecules binding to the anti-DIMIT antibody.
-
Matrix effects: Interference from components in the sample matrix (e.g., serum proteins).
-
Procedural errors: Inaccurate pipetting, improper incubation times or temperatures, and inadequate mixing.
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Reagent issues: Degradation of the radiotracer, antibody, or standards.
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Instrument malfunction: Improper calibration or functioning of the gamma counter.
Q3: What level of cross-reactivity is expected with other thyroid hormones?
A3: Significant cross-reactivity with other thyroid hormones and their analogs is a known issue in DIMIT RIAs. For instance, 3,5,3′-Triiodothyroacetic acid and T₃ can show substantial cross-reactivity.[1][2] It is crucial to consult the specific data for the antibody being used.
Q4: How can I minimize non-specific binding (NSB)?
A4: High non-specific binding can be minimized by:
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Optimizing the concentration of the blocking agent (e.g., bovine serum albumin) in the assay buffer.
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Ensuring proper washing steps to remove unbound tracer.
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Using high-quality, non-binding assay tubes.
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Evaluating the quality of the radiotracer, as degradation can lead to increased NSB.
Q5: What is the purpose of 8-Anilino-1-naphthalene sulfonic acid (ANS) in the DIMIT RIA?
A5: 8-Anilino-1-naphthalene sulfonic acid (ANS) is used to minimize the binding of DIMIT and the radiolabeled tracer to serum proteins, such as thyroxine-binding globulin (TBG).[1][2] This ensures that the assay primarily measures the competition for the antibody binding sites.
Troubleshooting Guide: Cross-Reactivity
This guide provides a structured approach to identifying and mitigating cross-reactivity in your DIMIT RIA.
Problem: Higher than expected DIMIT concentrations in samples known to contain other thyroid hormones.
Possible Cause: Cross-reactivity of the anti-DIMIT antibody with structurally related compounds present in the sample.
Solution Workflow:
Caption: Troubleshooting workflow for high DIMIT readings.
Quantitative Data: Cross-Reactivity of a DIMIT RIA
The following table summarizes the cross-reactivity of various compounds in a published DIMIT RIA.[1][2] This data is essential for understanding potential interferences.
| Cross-Reactant | % Cross-Reactivity |
| 3,5,3′-Triiodothyroacetic acid | 78% |
| 3,5,3′-Triiodothyronine (T₃) | 56% |
| 3,5-diethyl-3′-isopropyl thyronine | 43% |
| 3,3′-diiodothyronine (T₂) | 12% |
| Tetraiodothyroacetic acid | 6.7% |
| 3′-monoiodothyronine (T₁) | 0.54% |
| 3,5-diiodothyronine (T₂) | 0.34% |
| 3-monoiodothyronine (T₁) | 0.26% |
| Thyroxine (T₄) | 0.25% |
| Reverse T₃ (rT₃) | ≤ 0.1% |
| 3′,5′-diiodothyronine (T₂) | ≤ 0.1% |
| Thyronine | ≤ 0.1% |
| Iodotyrosines | ≤ 0.1% |
| Potassium Iodide (KI) | ≤ 0.1% |
Experimental Protocols
Protocol 1: Assessment of Antibody Specificity
This protocol outlines a method to determine the cross-reactivity of your anti-DIMIT antibody with various potential interfering substances.
1. Reagents and Materials:
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Anti-DIMIT antibody
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Radiolabeled tracer (e.g., [¹²⁵I]T₃)
-
DIMIT standard
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Potential cross-reactants (e.g., T₃, T₄, and other analogs)
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Assay buffer (e.g., 0.075 M barbital buffer, pH 8.6, containing a blocking agent like BSA)
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8-Anilino-1-naphthalene sulfonic acid (ANS) solution
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Precipitating reagent (e.g., second antibody and polyethylene glycol)
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Gamma counter and compatible tubes
2. Procedure:
-
Prepare serial dilutions of the DIMIT standard and each potential cross-reactant.
-
Set up assay tubes in triplicate for each concentration of the standard and cross-reactants.
-
Add assay buffer, ANS solution, and the appropriate standard or cross-reactant dilution to each tube.
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Add the anti-DIMIT antibody to all tubes except the non-specific binding (NSB) controls.
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Vortex and incubate as per your standard assay protocol.
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Add the radiolabeled tracer to all tubes.
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Vortex and incubate again to allow for competitive binding.
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Add the precipitating reagent to separate bound from free tracer.
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Centrifuge the tubes and decant the supernatant.
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Measure the radioactivity of the pellet in a gamma counter.
3. Data Analysis:
-
Calculate the percentage of tracer bound for each concentration of the standard and cross-reactants.
-
Determine the concentration of DIMIT and each cross-reactant that causes a 50% inhibition of the maximum binding (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of DIMIT / IC50 of Cross-Reactant) x 100
References
Technical Support Center: Optimizing 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT) Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental dosage of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT) while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIMIT) and what are its primary effects?
A1: this compound (DIMIT) is a synthetic, non-halogenated analog of thyroid hormone. Its primary, or "on-target," effects are thyromimetic, meaning it mimics the actions of natural thyroid hormones like triiodothyronine (T3). These effects include the regulation of metabolism, such as lowering serum lipid concentrations.[1] DIMIT has been shown to decrease serum lipid levels in obese rats.[1]
Q2: What are the known or potential off-target effects of DIMIT?
A2: Like natural thyroid hormones, supraphysiological doses of DIMIT can lead to undesirable off-target effects. While specific dose-response data for DIMIT on all potential off-target effects is limited, related thyroid hormone analogs are known to cause cardiac effects.[2][3] These can include increased heart rate (tachycardia) and cardiac hypertrophy (enlargement of the heart).[2][3] Therefore, a key challenge in using DIMIT experimentally is to identify a therapeutic window that maximizes its desired metabolic effects while minimizing these potential cardiac side effects.
Q3: How does DIMIT exert its effects? What is its mechanism of action?
A3: DIMIT, like T3, is believed to exert its effects primarily through binding to thyroid hormone receptors (TRs), which are nuclear receptors that function as ligand-activated transcription factors. There are two major isoforms of TR, TRα and TRβ, which are differentially expressed in various tissues. The therapeutic effects of thyroid hormones on lipid metabolism are largely mediated by TRβ, which is the predominant isoform in the liver. In contrast, many of the cardiac effects are mediated by TRα, which is highly expressed in the heart. The goal with selective thyromimetics like DIMIT is to preferentially activate TRβ over TRα.
Data Presentation: Comparative Effects of DIMIT and T3
The following table summarizes data from a study in genetically obese Zucker rats, comparing the effects of DIMIT and T3 on body weight and serum lipid levels.
| Compound | Daily Dose | Change in Body Weight Gain (%) | Change in Serum Cholesterol (%) | Change in Serum Triglycerides (%) |
| Control | - | +100 | +100 | +100 |
| DIMIT | 1.5 mg/kg | -15 | -30 | -40 |
| T3 | 0.15 mg/kg | -20 | -25 | -35 |
Data adapted from a study in genetically obese Zucker rats.[1] Values are approximate percentages relative to the control group.
Mandatory Visualizations
Caption: Simplified signaling pathway of DIMIT.
Caption: General experimental workflow for DIMIT dosage optimization.
Troubleshooting Guides
In Vitro Assays
Issue 1: Low or No Signal in Luciferase Reporter Assay
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Possible Cause A: Low Transfection Efficiency.
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Troubleshooting:
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Optimize the DNA-to-transfection reagent ratio.
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Ensure the quality and purity of the plasmid DNA.
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Use a positive control plasmid (e.g., expressing a constitutively active reporter) to check transfection efficiency.
-
-
-
Possible Cause B: Cell Health Issues.
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Troubleshooting:
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Check for cell contamination (e.g., mycoplasma).
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Ensure cells are not over-confluent at the time of transfection.
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Use a cell viability assay to confirm that the DIMIT concentrations used are not cytotoxic.
-
-
-
Possible Cause C: Inactive Compound.
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Troubleshooting:
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Verify the integrity and concentration of the DIMIT stock solution.
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Include a known thyroid hormone receptor agonist, such as T3, as a positive control.
-
-
-
Possible Cause D: Issues with Luciferase Reagent.
-
Troubleshooting:
-
Ensure the luciferase assay reagent is properly stored and has not expired.
-
Allow the reagent to equilibrate to room temperature before use.
-
-
Issue 2: High Background in Thyroid Hormone Receptor (TR) Binding Assay
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Possible Cause A: Non-Specific Binding of Radioligand.
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Troubleshooting:
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Increase the concentration of the non-specific binding competitor.
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Optimize the washing steps to more effectively remove unbound radioligand.
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Consider using a different blocking agent in the assay buffer.
-
-
-
Possible Cause B: Filter Binding.
-
Troubleshooting:
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Pre-soak the filter mats in an appropriate buffer or polymer solution to reduce non-specific binding.
-
Ensure the correct filter type is being used for the assay.
-
-
-
Possible Cause C: Contamination.
-
Troubleshooting:
-
Ensure all buffers and reagents are free from particulate contamination.
-
Use fresh pipette tips for each reagent and sample.
-
-
In Vivo Experiments
Issue 3: High Variability in Rat Serum TSH Levels
-
Possible Cause A: Improper Sample Handling.
-
Troubleshooting:
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Collect blood samples at a consistent time of day to minimize diurnal variations in hormone levels.
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Process and store serum samples consistently and according to the ELISA kit manufacturer's instructions. Avoid repeated freeze-thaw cycles.[4]
-
-
-
Possible Cause B: Assay Performance.
-
Troubleshooting:
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Ensure proper mixing of reagents and samples in the ELISA plate.
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Verify the accuracy of pipetting.
-
Include a sufficient number of standards and controls on each plate to monitor assay performance.[5]
-
-
-
Possible Cause C: Animal Stress.
-
Troubleshooting:
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Acclimate animals to the experimental conditions before starting the study.
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Handle animals consistently and gently to minimize stress-induced hormonal changes.
-
-
Experimental Protocols
Protocol 1: In Vitro Thyroid Hormone Receptor (TRβ) Luciferase Reporter Assay
Objective: To determine the dose-dependent activation of TRβ by DIMIT.
Materials:
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HEK293 cells (or other suitable cell line)
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TRβ expression plasmid
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Thyroid hormone response element (TRE)-luciferase reporter plasmid
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Transfection reagent
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Cell culture medium and supplements
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DIMIT and T3 (positive control)
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Luciferase assay system
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White, opaque 96-well plates
Procedure:
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Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TRβ expression plasmid and the TRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
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Incubation: Incubate the cells for 24 hours post-transfection.
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Treatment: Prepare serial dilutions of DIMIT and T3 in the appropriate cell culture medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the treated cells for another 24 hours.
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Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log of the DIMIT concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: In Vivo Assessment of On- and Off-Target Effects in Rats
Objective: To evaluate the dose-dependent effects of DIMIT on serum lipids (on-target) and cardiac parameters (off-target).
Materials:
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Male Wistar rats
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High-fat diet (to induce hyperlipidemia)
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DIMIT
-
Vehicle control
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Blood collection supplies
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ELISA kit for rat TSH
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Assay kits for serum cholesterol and triglycerides
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Equipment for measuring heart rate and blood pressure
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Analytical balance for measuring heart and body weight
Procedure:
-
Acclimation and Diet: Acclimate rats for one week, then place them on a high-fat diet for 4-6 weeks to induce a hyperlipidemic state.
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Group Allocation: Randomly assign rats to different treatment groups (e.g., vehicle control, and multiple DIMIT dose groups).
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Treatment: Administer DIMIT or vehicle daily via oral gavage for a predetermined period (e.g., 2-4 weeks).
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Monitoring: Monitor body weight and food intake regularly throughout the study. Measure heart rate and blood pressure weekly.
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Sample Collection: At the end of the treatment period, collect blood samples for analysis of serum lipids and TSH.
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Tissue Collection: Euthanize the animals and carefully dissect and weigh the hearts and livers.
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Biochemical Analysis: Analyze serum samples for total cholesterol, triglycerides, and TSH levels using commercially available kits.
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Data Analysis: Compare the mean values of all parameters between the different treatment groups. Analyze the dose-response relationship for both the lipid-lowering effects and any changes in cardiac parameters. Calculate the therapeutic index by comparing the dose required for the desired therapeutic effect with the dose that causes adverse cardiac effects.
References
- 1. Comparative effects of this compound (DIMIT) and 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) on body weight gain and lipid metabolism in genetically obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detrimental effects of thyroid hormone analog DITPA in the mouse heart: increased mortality with in vivo acute myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective thyroid hormone receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. assaygenie.com [assaygenie.com]
Stability and proper storage conditions for 3,5-Dimethyl-3'-isopropyl-L-thyronine.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT). The following sections offer troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. While specific stability data for this compound is limited, these conditions are based on best practices for other thyroid hormone analogs, such as 3,3',5-Triiodo-L-thyronine, which is known to be stable for years at -20°C.[1]
Q2: How should I prepare stock solutions of this compound?
A2: Based on the behavior of similar thyronine analogs, this compound is expected to be soluble in organic solvents such as DMSO and ethanol. To prepare a stock solution, dissolve the solid compound in the desired solvent to a concentration of 1-10 mM. It is recommended to purge the solvent with an inert gas before use. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. Aqueous solutions should be prepared fresh for each experiment and not stored for more than a day.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is not well-documented. As a general precaution for thyroid hormone analogs, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -80°C for no longer than a few weeks. Avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is unavailable, many thyronine derivatives are light-sensitive. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively studied. However, based on the structure of thyronines, potential degradation could occur through oxidation of the phenol group or cleavage of the ether linkage under harsh conditions (e.g., strong acids/bases, high temperatures).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Ensure the solid compound is stored at -20°C, protected from light and moisture. Prepare fresh stock solutions for each experiment. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Difficulty dissolving the compound | Low solubility in the chosen solvent. | Try a different solvent such as DMSO or ethanol. For aqueous solutions, first dissolve in a small amount of organic solvent. Gentle warming and sonication may also aid dissolution. |
| Precipitation of the compound in aqueous buffer | The compound has limited solubility in aqueous solutions. | Decrease the final concentration of the compound in the aqueous buffer. Ensure the initial stock solution in organic solvent is fully dissolved before diluting. |
| Loss of biological activity | The compound may have degraded. | Verify the storage conditions and handling procedures. If possible, perform a quality control check of the compound (e.g., by HPLC) to assess its purity. |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅NO₄ | [2][3] |
| Molecular Weight | 343.4 g/mol | [2][3] |
| CAS Number | 26384-44-1 | [4][5] |
| Appearance | Crystalline solid | [1] |
Signaling Pathways and Experimental Workflow
As a thyromimetic compound, this compound is expected to interact with thyroid hormone signaling pathways. Thyroid hormones primarily exert their effects through nuclear receptors, leading to changes in gene expression.
Caption: Simplified signaling pathway of this compound.
The following diagram illustrates a general workflow for assessing the stability of this compound.
Caption: General experimental workflow for stability testing.
References
Refining experimental protocols for DIMIT administration in vivo.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo administration of DIMIT. It includes detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for DIMIT in a new animal model?
A1: For a novel compound like DIMIT, it is crucial to first establish a dose-response relationship. We recommend starting with a dose-finding study that includes a minimum of three dose levels: low, medium, and high. These doses should be selected based on any available in vitro cytotoxicity data. A common starting point is to use one-tenth of the in vitro IC50 value as a starting dose for in vivo studies. All studies should include a vehicle control group.[1]
Q2: How should I prepare a DIMIT stock solution for in vivo administration?
A2: The preparation of a DIMIT stock solution depends on its solubility. For most small molecule compounds, DMSO is a common solvent for initial stock solutions.[2] However, for in vivo use, it is critical to use a vehicle that is well-tolerated by the animals. We recommend preparing a high-concentration stock in a suitable solvent and then diluting it to the final dosing concentration with a pharmaceutically acceptable vehicle. Always ensure the final concentration of the initial solvent (e.g., DMSO) is at a non-toxic level for the animal model.[2] For specific formulation inquiries, please contact our technical support.
Q3: How can I minimize variability between animals in my DIMIT study?
A3: Minimizing variability is key to obtaining robust and reproducible data.[3] Strategies include:
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Animal Selection: Use animals of the same sex, age, and genetic background.
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Acclimatization: Allow animals to acclimate to the facility and housing conditions before starting the experiment.
-
Randomization: Randomize animals into treatment groups to avoid bias.[4]
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Standardized Procedures: Ensure all procedures, including handling, dosing, and data collection, are performed consistently for all animals.
Q4: What are the best practices for storing DIMIT and its formulations?
A4: Most small molecule compounds are stable at ambient temperatures for short periods, such as during shipping. For short-term storage, 0-4°C is recommended. For long-term storage, -20°C is advisable.[2] DIMIT solutions, especially in vehicles other than pure solvents, should be prepared fresh before each use to avoid degradation or precipitation. If you observe any precipitation in a stock solution, gently warm and vortex the vial to ensure it is fully redissolved before use.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo administration of DIMIT.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Animal Toxicity or Mortality | 1. Dosing error (overdose). 2. Vehicle toxicity. 3. Rapid injection rate. 4. Contamination of the formulation. | 1. Double-check all dose calculations and the concentration of the dosing solution. 2. Run a vehicle-only toxicity study. 3. Administer the injection more slowly. 4. Prepare fresh, sterile formulations for each experiment. |
| Lack of Efficacy or Inconsistent Results | 1. Inadequate dose. 2. Poor bioavailability of the formulation. 3. Compound degradation. 4. Improper route of administration. 5. High inter-animal variability. | 1. Conduct a dose-escalation study to find the optimal therapeutic dose. 2. Evaluate different formulation strategies to improve solubility and absorption. 3. Prepare fresh dosing solutions and store the compound under recommended conditions. 4. Ensure the chosen route of administration is appropriate for the target tissue and desired pharmacokinetic profile. 5. Increase the number of animals per group to improve statistical power.[5] |
| Precipitation of DIMIT in Dosing Solution | 1. Poor solubility of DIMIT in the chosen vehicle. 2. Temperature changes affecting solubility. 3. Incorrect pH of the solution. | 1. Test different vehicles or co-solvents to improve solubility. 2. Prepare the solution at room temperature or slightly warm it if necessary, and ensure it remains at a stable temperature during administration. 3. Adjust the pH of the vehicle to a range where DIMIT is most soluble and stable. |
| Difficulty with Intravenous Injection | 1. Small or fragile veins in the animal model. 2. Improper restraint of the animal. 3. Dull or improperly sized needle. | 1. Use a warming lamp to dilate the veins before injection. 2. Ensure the animal is properly and humanely restrained to minimize movement. 3. Use a new, sharp, and appropriately gauged needle for each injection. |
Experimental Protocols
Protocol 1: Preparation of DIMIT for Intraperitoneal (IP) Injection
-
Materials:
-
DIMIT powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
-
-
Procedure:
-
Prepare a 100X stock solution of DIMIT in DMSO. For example, to achieve a final dose of 10 mg/kg in a 20g mouse (0.2 mL injection volume), you would need a final concentration of 1 mg/mL. The 100X stock would be 100 mg/mL in DMSO.
-
On the day of injection, dilute the DIMIT stock solution 1:100 in sterile saline. For the example above, you would add 2 µL of the 100 mg/mL stock to 198 µL of saline.
-
Vortex the solution thoroughly to ensure it is completely mixed.
-
Visually inspect the solution for any precipitation. If precipitation is observed, refer to the troubleshooting guide.
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Draw the solution into a sterile syringe with the appropriate needle for IP injection in your animal model.
-
Visualized Workflows and Pathways
References
- 1. invivobiosystems.com [invivobiosystems.com]
- 2. invivochem.net [invivochem.net]
- 3. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 4. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in DIMIT-treated cell culture experiments.
A Note on "DIMIT": The term "DIMIT" is not a widely recognized standard reagent in cell culture literature. To provide a valuable resource for addressing experimental variability, this guide will use "Compound X" as a placeholder. The principles and troubleshooting steps outlined here are broadly applicable to a wide range of cell culture experiments involving various chemical compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our cell-based assays with Compound X. What are the most common causes?
A1: Variability in cell culture experiments is a common challenge and can stem from several sources.[1] The most frequent culprits include:
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Cell Health and Physiology: Differences in cell viability, passage number, and confluency at the time of treatment.[2][3]
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Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates.[4][5]
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Contamination: Undetected microbial contamination, especially by mycoplasma.[6]
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Reagent and Media Variability: Lot-to-lot differences in serum, media, and the stability of Compound X itself.[7]
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Protocol Execution: Minor deviations in incubation times, pipetting techniques, and washing steps.[8]
Q2: How does cell passage number affect our results with Compound X?
A2: The number of times a cell line has been subcultured (passaged) can significantly impact its characteristics.[9] High-passage number cells may exhibit altered morphology, growth rates, protein expression, and responses to stimuli compared to their lower-passage counterparts.[10] This "phenotypic drift" occurs as cells with a growth advantage become more predominant over time.[6] To ensure reproducibility, it is crucial to use cells within a consistent and defined passage number range for all experiments.
Q3: Could undetected contamination be the source of our variability?
A3: Absolutely. While bacterial and fungal contaminations are often visible, mycoplasma contamination is much harder to detect and can significantly alter cellular responses, leading to inconsistent results.[6] Mycoplasma can affect cell metabolism, growth, and gene expression.[11] Routine testing for mycoplasma is highly recommended.
Q4: How can we minimize variability in preparing and applying Compound X?
A4: Consistent preparation and application of your test compound are critical. Key considerations include:
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Stock Solution: Prepare a large, single batch of high-concentration stock solution of Compound X. Aliquot and store it under conditions that ensure its stability to avoid repeated freeze-thaw cycles.
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Working Dilutions: Always prepare fresh working dilutions from the stock solution for each experiment.
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Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Compound X is consistent across all wells, including the vehicle control wells.
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Mixing: After adding Compound X to the wells, ensure gentle but thorough mixing to achieve a uniform concentration.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
Q: Our IC50 values for Compound X fluctuate significantly between experiments. How can we troubleshoot this?
A: High variability in IC50 values is a common problem that can be addressed by systematically evaluating your experimental workflow.
Troubleshooting Steps:
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Standardize Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a consistent seeding density.[4][5] Uneven cell distribution can lead to significant differences in cell numbers per well at the time of analysis.
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Monitor Cell Confluency: Treat cells at a consistent and optimal confluency. Over-confluent or sparse cultures can respond differently to treatment.
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Check for Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate media components and your compound. Consider not using the outer wells for experimental samples or filling them with sterile PBS to maintain humidity.
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Review Assay Protocol: Ensure consistent incubation times with both the compound and the viability reagent (e.g., MTT, resazurin).[12] Adhere strictly to the manufacturer's protocol for the viability assay.
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Validate with a Positive Control: Include a known cytotoxic compound as a positive control in your assays. This will help you determine if the variability is specific to Compound X or a more general issue with your assay system.
Issue 2: Inconsistent Cellular Phenotype or Response
Q: We observe a gradual change in the cellular response to Compound X over several weeks of experiments. What could be the cause?
A: A gradual shift in cellular response often points to changes in the cell line itself.
Troubleshooting Steps:
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Implement a Passage Number Limit: Establish a strict upper limit for the passage number of the cells used in your experiments.[9] For many common cell lines, it is advisable to stay within a specific range (see table below).
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Start with a Fresh Vial of Cells: If you suspect passage-related effects, thaw a new, low-passage vial of cells from a reputable cell bank.[6]
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Perform Cell Line Authentication: Periodically verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination with another cell line.[6]
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Test for Mycoplasma: As mentioned, mycoplasma can alter cellular behavior.[6] Perform routine mycoplasma testing on your cell stocks.
Data Presentation
Table 1: Recommended Passage Number Limits for Common Cell Lines
| Cell Line | Recommended Maximum Passage Number |
| HeLa | ~50 |
| A549 | 20-30[3] |
| MCF-7 | ~50 |
| HEK293 | ~20[3] |
| HepG2 | ~16[3] |
Note: These are general recommendations. It is best practice to establish the optimal passage number range for your specific cell line and assay.
Table 2: Interpretation of Mycoplasma Test Results (Luminescence-Based Assay)
| Ratio (Read B / Read A) | Interpretation | Recommended Action |
| < 1.2 | Negative for Mycoplasma | Continue with routine testing. |
| 1.2 - 1.8 | Borderline/Possible Contamination | Re-test the culture and consider a second detection method (e.g., PCR).[13] |
| > 1.8 | Positive for Mycoplasma | Discard the contaminated cell culture and all related reagents.[13] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.[14]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: The next day, treat the cells with a serial dilution of Compound X. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
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Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
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Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
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Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Mycoplasma Detection by DAPI Staining
This is a straightforward method for visually detecting mycoplasma, which will appear as small, fluorescent dots in the cytoplasm and extracellular space.[11]
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Cell Culture: Culture the cells to be tested on a sterile coverslip in a petri dish.
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Fixation: Remove the culture medium and fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[11]
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Washing: Wash the cells twice with 1X PBS.[11]
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Staining: Incubate the cells with a DAPI solution for 1 minute.[11]
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Final Washes: Wash the cells 2-3 times with 1X PBS.[11]
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Visualization: Mount the coverslip on a microscope slide and observe under a fluorescence microscope. Cell nuclei will appear as large, oval fluorescent bodies, while mycoplasma will be visible as small, distinct fluorescent flecks.
Visualizations
Caption: A generalized experimental workflow for a cell-based assay with Compound X.
Caption: A hypothetical signaling pathway illustrating Compound X as an inhibitor of a receptor.
References
- 1. mt.com [mt.com]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. echemi.com [echemi.com]
- 4. coleparmer.com [coleparmer.com]
- 5. opentrons.com [opentrons.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. tandfonline.com [tandfonline.com]
- 8. corning.com [corning.com]
- 9. korambiotech.com [korambiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mycoplasma Testing Protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Controlling for Confounding Variables in Drug Interaction and Metabolism (DIM) Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and control for confounding variables in your Drug Interaction and Metabolism (DIM) research.
Frequently Asked Questions (FAQs)
Q1: What is a confounding variable in the context of DIM research?
A1: A confounding variable is an extraneous factor that is associated with both the drug exposure (the independent variable) and the outcome of interest (the dependent variable), but is not on the causal pathway between them.[1] This can lead to a spurious association, masking a true relationship or creating the appearance of a relationship where none exists. For instance, in a study examining the link between a new drug and a specific metabolic outcome, a confounding variable could be a patient's lifestyle (e.g., diet, smoking), which influences their metabolism and might also be related to why they were prescribed the drug.[2]
Q2: Why is it critical to control for confounding variables in DIM studies?
Q3: What are some common confounding variables in preclinical and clinical DIM research?
A3: Confounding variables can be numerous and vary depending on the specific research question. Below is a table summarizing common confounders at different research stages.
| Research Stage | Common Confounding Variables | Potential Impact |
| Preclinical (In Vitro) | Cell line passage number, subtle variations in media composition, incubator temperature fluctuations.[4][5] | Can alter cellular metabolism and drug response, leading to inconsistent results. |
| Preclinical (In Vivo) | Animal species, age, sex, weight, housing conditions (vivarium temperature), diet, and underlying health status.[4][6] | These factors can significantly influence drug metabolism and pharmacokinetics. |
| Clinical (Observational) | Patient demographics (age, sex, ethnicity), comorbidities, disease severity ("confounding by indication"), concomitant medications, lifestyle factors (diet, smoking, alcohol use), and healthcare access.[3][7] | Can obscure the true effect of the drug on metabolism or its interaction with other drugs. |
| Clinical (Trials) | Placebo effect, differential adherence to treatment, and variations in concomitant care. | Can introduce systematic differences between treatment and control groups. |
Troubleshooting Guides: Methodologies to Control for Confounding
This section provides detailed protocols and methodologies to address specific issues related to confounding that you might encounter during your experiments.
Issue 1: I am designing a new preclinical study. How can I proactively minimize the impact of confounding variables?
Controlling for confounders at the design stage is the most effective approach.[2][8] Here are key methodologies:
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Randomization: This involves randomly assigning subjects (e.g., animals) to treatment or control groups. Randomization helps to ensure that both known and unknown confounding variables are evenly distributed among the groups, thus minimizing their potential to bias the results.[2][9][10]
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Restriction: This method involves limiting your study population to subjects with specific characteristics.[2][10] For example, you could restrict an in vivo study to male animals of a specific age and weight range to eliminate sex and age as potential confounders.
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Matching: In matching, you pair each subject in the treatment group with a subject in the control group who has similar characteristics on potential confounding variables.[2][10] For instance, in a study on a new metabolic drug, you might match animals based on their baseline body weight and food consumption.
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Define the Study Population: Clearly define the characteristics of the animals to be included in the study (e.g., species, strain, age, weight range).
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Assign Unique Identifiers: Assign a unique identification number to each animal.
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Generate Random Allocation Sequence: Use a random number generator (software or a simple coin toss for two groups) to create a sequence of group assignments.
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Assign Subjects to Groups: Following the generated sequence, assign each animal to a treatment or control group.
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Blinding: Whenever possible, the researchers administering the treatment and assessing the outcomes should be blinded to the group assignments to prevent observer bias.
Issue 2: My research involves observational data from electronic health records. How can I control for confounding during the analysis stage?
When you cannot randomize, such as in observational studies, you can use statistical methods to control for confounding.[2][11]
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Stratification: This involves analyzing the data in subgroups (strata) based on the levels of a confounding variable.[8][9] For example, you could analyze the effect of a drug on liver metabolism separately for smokers and non-smokers.
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Multivariate Modeling: Techniques like multiple regression allow you to estimate the effect of the independent variable while simultaneously accounting for the effects of multiple confounding variables included in the model.[2]
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Propensity Score Matching (PSM): This method is used to estimate the probability of a subject receiving a particular treatment, based on their observed characteristics. Subjects with similar propensity scores are then matched, creating a balanced comparison group to reduce confounding.[12]
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Instrumental Variable (IV) Analysis: This is an advanced technique used when there are unmeasured confounders. An instrumental variable is a factor that is related to the treatment but not directly to the outcome, except through the treatment.[12]
Below is a diagram illustrating the decision-making process for controlling confounding variables in observational DIM research.
Workflow for selecting an analytical method to control for confounding.
Visualizing Causal Relationships: Signaling Pathways and Confounding
Understanding the causal relationships between variables is key to identifying confounders. A Directed Acyclic Graph (DAG) can be a useful tool for this.
Example: Drug Effect on a Metabolic Pathway
Consider a study on a new drug (Drug X) intended to inhibit an enzyme (Enzyme A) in a metabolic pathway, leading to a decrease in a specific metabolite (Metabolite B). A potential confounder is a common dietary supplement (Supplement Y) that also inhibits Enzyme A and is more frequently taken by the patient population receiving Drug X.
Causal diagram of a drug's effect with a potential confounder.
In this diagram, Supplement Y is a confounder because it is associated with both the drug exposure (Drug X) and the outcome (Metabolite B) through its effect on Enzyme A. To get an unbiased estimate of Drug X's effect, you must control for the intake of Supplement Y in your analysis.
References
- 1. Confounding Variables | Definition, Examples & Controls [scribbr.com]
- 2. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment and control for confounding by indication in observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Confounding control in healthcare database research: challenges and potential approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. Confounding Variables in Experimental Design | by Roshmita Dey | Oct, 2025 | Medium [medium.com]
- 10. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 11. Methodology Essentials - Methods to control confounding [sites.google.com]
- 12. Chapter 6: Methods to address bias and confounding - European Union [encepp.europa.eu]
Technical Support Center: Enhancing Specificity in Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity of their binding assays.
Troubleshooting Guide
This guide addresses common issues encountered during binding assays that can affect specificity and data quality.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of antibodies or ligands to the assay plate or other surfaces. | - Use blocking buffers such as Bovine Serum Albumin (BSA) or non-fat dry milk to block unbound sites on the assay surface.[1] - Consider using specialized assay diluents designed to reduce non-specific binding and matrix effects.[2] - Optimize washing steps; increase the number or duration of washes to remove unbound reagents. |
| Autofluorescence of the ligand or other assay components. | - Run a control experiment with the ligand alone to determine its intrinsic fluorescence. - If ligand autofluorescence is high, consider increasing the concentration of the reporter dye or switching to a dye with different excitation/emission spectra.[3] | |
| False Positives | Cross-reactivity of antibodies with unintended targets. | - Select highly specific monoclonal antibodies. - Perform a BLAST search or similar analysis to check for potential cross-reactivity of your antibody with other proteins in your sample. - Include appropriate negative controls (e.g., samples known not to contain the target analyte). |
| Presence of interfering substances in the sample matrix (e.g., heterophilic antibodies, HAMA). | - Use specialized blocking reagents or assay diluents designed to neutralize common interferences.[2][4] - Dilute the sample to reduce the concentration of interfering substances, if possible without losing the signal from the target analyte. | |
| Poor Reproducibility / High Standard Deviations | Inconsistent pipetting, temperature fluctuations, or variations in incubation times. | - Ensure all equipment is properly calibrated. - Use automated liquid handlers for improved precision. - Maintain consistent incubation times and temperatures for all samples. |
| Cell detachment during washing steps in cell-based assays. | - Minimize the number and vigor of washing steps.[5] - Consider fixing cells before starting the assay to improve adherence.[5] - Use a counterstain (e.g., DAPI) to normalize the signal to the number of remaining cells.[5] | |
| Low Signal-to-Noise Ratio | Suboptimal concentrations of assay reagents (e.g., protein, ligand, reporter dye). | - Perform a titration experiment to determine the optimal concentration for each reagent.[3] - Ensure the dissociation constant (Kd) of the affinity reagent is appropriate for the target concentration range.[6] |
| Instability of reagents. | - Store all reagents according to the manufacturer's instructions. - Prepare fresh dilutions of reagents before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and how does it affect my assay?
A1: Non-specific binding is the binding of an antibody or ligand to unintended targets or surfaces within the assay system.[2][4] This can lead to high background signals, false positives, and reduced assay sensitivity, ultimately compromising the accuracy of your results.[4]
Q2: How can I optimize my blocking step to improve specificity?
A2: Optimization of the blocking step is crucial for reducing non-specific binding. You can test different blocking agents such as 3% gelatin, 2% bovine serum albumin (BSA), or 5% low-fat dried milk.[1] The choice of buffer for the blocking solution can also impact its effectiveness.[1] It's important to find the optimal concentration and incubation time for your specific assay.
Q3: What are the key parameters to consider when optimizing a binding assay?
A3: Key parameters to optimize include the concentrations of the protein, ligand, and any reporter dyes to achieve the best signal-to-noise ratio.[3] Buffer composition, pH, and incubation temperature and time also significantly influence assay performance.[7][8]
Q4: How does the affinity of my binding reagent (e.g., antibody) affect the assay?
A4: The affinity, often represented by the dissociation constant (Kd), is a critical factor. The Kd should be appropriate for the concentration range of your target analyte.[6] If the affinity is too high (Kd too low), the assay may saturate quickly, limiting the dynamic range. If the affinity is too low (Kd too high), the signal may be too weak to detect.[6]
Q5: Can the choice of reporter dye impact my assay's specificity?
A5: Yes, the reporter dye can contribute to non-specific signals. Some dyes may exhibit inherent fluorescence or bind non-specifically to other components in the assay. If you suspect issues with your current dye, consider testing alternative dyes with different chemical properties and spectral characteristics.[3]
Experimental Protocols
General Protocol for a Fluorescence-Based Binding Assay
This protocol provides a general framework. Specific details may need to be optimized for your particular assay.
-
Plate Preparation:
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Coat a 96-well plate with your target protein or seed cells and allow them to adhere.
-
-
Blocking:
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Wash the plate with a suitable buffer (e.g., PBS).
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Add a blocking buffer (e.g., 2% BSA in PBS) and incubate to block non-specific binding sites.
-
Wash the plate again.
-
-
Ligand Incubation:
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Prepare serial dilutions of your fluorescently labeled ligand.
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Add the diluted ligand to the wells and incubate for a sufficient time to reach binding equilibrium.
-
-
Washing:
-
Wash the wells multiple times with buffer to remove unbound ligand. This step is critical for reducing background signal.
-
-
Signal Detection:
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Measure the fluorescence intensity in each well using a plate reader.
-
-
Data Analysis:
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Subtract the background fluorescence (from wells with no ligand or no target).
-
Plot the fluorescence signal as a function of ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in binding assays.
Caption: A workflow for troubleshooting binding assay specificity.
Signaling Pathway of Non-Specific Binding Interference
This diagram illustrates how various factors can contribute to non-specific binding and interfere with the desired specific signal.
Caption: Factors contributing to non-specific binding in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. Troubleshooting - Thermott [thermott.com]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. researchgate.net [researchgate.net]
- 6. Re-evaluating the conventional wisdom about binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential toxicity of 3,5-Dimethyl-3'-isopropyl-L-thyronine in long-term studies.
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicities during long-term studies of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT). The information is presented in a question-and-answer format for clarity and ease of use.
Disclaimer: Publicly available data on the long-term toxicity of DIMIT is limited. The guidance provided here is based on the known pharmacology of DIMIT, the established toxicities of the thyromimetic class of compounds, and standard preclinical safety assessment protocols. Researchers should conduct comprehensive safety studies tailored to their specific research context.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIMIT) and what is its primary mechanism of action?
A1: DIMIT is a non-halogenated analog of thyroid hormone.[1][2] Like the endogenous thyroid hormone T3, its primary mechanism of action is binding to and activating thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression.[3][4] There are two major subtypes of TRs, alpha (THRα) and beta (THRβ), which have different tissue distributions and mediate different physiological effects.[5][6] DIMIT has been shown to possess significant thyromimetic activity, effectively suppressing Thyroid-Stimulating Hormone (TSH) and influencing metabolism.[1]
Q2: What are the potential target organs for toxicity in long-term studies with thyromimetics like DIMIT?
A2: The primary concerns for toxicity with thyromimetics stem from exaggerated pharmacological effects, particularly through the activation of THRα.[6][7] Potential target organs include:
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Cardiovascular System: THRα is predominantly expressed in the heart. Over-activation can lead to tachycardia (increased heart rate), arrhythmias, and cardiac hypertrophy.[6][7]
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Musculoskeletal System: THRα activation can also impact bone and cartilage. Some thyromimetics have been associated with deleterious effects on cartilage in preclinical studies.[8]
-
Liver: The liver is a major site of thyroid hormone action (primarily via THRβ) and is also a central organ for drug metabolism.[3][9][10] Drug-induced liver injury (DILI) is a general concern for any long-term drug administration and should be monitored closely.[11]
Q3: Are there any studies on the safety of DIMIT?
Q4: How does the receptor selectivity of DIMIT influence its potential toxicity?
A4: The therapeutic goal for many thyromimetics is to selectively target THRβ, which is highly expressed in the liver and mediates beneficial effects on lipid metabolism, while avoiding THRα activation, which is linked to adverse cardiac and musculoskeletal effects.[6][7][13] While some data suggests DIMIT has tissue-specific effects, such as reduced activity on brain mitochondria compared to the liver, detailed quantitative data on its binding affinity and functional selectivity for THRα versus THRβ is not widely published.[3][14] A higher selectivity for THRβ would theoretically confer a better safety profile.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term in vivo studies with DIMIT.
Issue 1: Unexpected Weight Loss in Study Animals
-
Possible Cause 1: Excessive Thyromimetic Effect. Thyroid hormones increase basal metabolic rate. An excessive dose of DIMIT can lead to a catabolic state, resulting in significant weight loss.
-
Troubleshooting Steps:
-
Verify Dosing: Double-check all dose calculations, formulation concentrations, and administration volumes.
-
Assess Thyroid Status: Measure serum levels of TSH, T4, and T3 to confirm the degree of hormonal suppression. Overtly suppressed TSH may indicate excessive dosage.
-
Conduct Dose-Range Finding Study: If not already performed, a preliminary study using a range of doses can establish the maximum tolerated dose (MTD) where efficacy is achieved without severe weight loss.
-
Monitor Food and Water Intake: Ensure weight loss is not due to decreased consumption, which could indicate other systemic toxicities or palatability issues with the formulation.
-
Issue 2: Elevated Liver Enzymes (e.g., ALT, AST) in Blood Samples
-
Possible Cause 1: Direct Hepatotoxicity. The compound or its metabolites may be directly toxic to hepatocytes.[11]
-
Possible Cause 2: Exaggerated Metabolic Effect. Overstimulation of metabolic pathways in the liver could lead to cellular stress and enzyme release.
-
Troubleshooting Steps:
-
Confirm Findings: Repeat the liver function tests (LFTs) on new samples to rule out analytical error.
-
Histopathological Analysis: At the study endpoint (or in interim satellite animals), perform a detailed histological examination of liver tissue to identify signs of injury such as necrosis, inflammation, or steatosis.[15][16]
-
Evaluate Metabolites: If feasible, perform metabolite profiling in plasma and urine to determine if a specific metabolite is disproportionately present in animals showing hepatotoxicity. This aligns with "Metabolites in Safety Testing" (MIST) principles.[17]
-
In Vitro Cytotoxicity Assay: Test DIMIT and any identified major metabolites on primary hepatocytes or liver-derived cell lines to assess direct cytotoxicity.
-
Issue 3: Abnormal Cardiovascular Signs (e.g., Increased Heart Rate on Telemetry, Arrhythmias)
-
Possible Cause 1: THRα-Mediated Cardiotoxicity. This is a known class effect of thyromimetics.[7]
-
Troubleshooting Steps:
-
Continuous Monitoring: For dedicated safety studies, use continuous telemetry in a subset of animals to monitor ECG and heart rate throughout the dosing period.
-
Histopathology of the Heart: At necropsy, carefully examine the heart for signs of hypertrophy, fibrosis, or other pathological changes.
-
Cardiac Biomarkers: Measure serum levels of cardiac troponins (cTnI, cTnT) as indicators of myocardial injury.
-
Re-evaluate THRα/THRβ Selectivity: If cardiotoxicity is observed at doses required for efficacy, it may indicate insufficient THRβ selectivity. In vitro functional assays can be used to quantify the relative activation of the two receptor subtypes.
-
Data Presentation
Table 1: DIMIT Dosage in Selected Preclinical Studies
| Species | Dosage | Study Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Rat | 5.2 µ g/100g BW | 24 hours | Suppression of basal plasma TSH in hypothyroid rats | [1] |
| Rat | 5.3 µ g/100g BW | 24 hours | Suppression of basal plasma TSH in euthyroid rats | [1] |
| Rat | 10 & 50 µ g/100g BW | 4 days | Increased sucrase activity in suckling rats | [2] |
| Rhesus Monkey | 10 µg/kg/day | ~10 weeks | Prevention of maternal and fetal hypothyroidism |[12] |
Table 2: Standard Reference Ranges for Key Toxicity Biomarkers in Rats (Note: These are representative values. Each laboratory should establish its own reference ranges.)
| Parameter | Analyte | Normal Range | Target Organ |
|---|---|---|---|
| Liver Function | Alanine Aminotransferase (ALT) | 7 - 55 U/L | Liver |
| Aspartate Aminotransferase (AST) | 8 - 48 U/L | Liver, Muscle | |
| Alkaline Phosphatase (ALP) | 40 - 129 U/L | Liver, Bone | |
| Total Bilirubin | 0.1 - 1.2 mg/dL | Liver | |
| Kidney Function | Creatinine | 0.2 - 0.8 mg/dL | Kidney |
| Blood Urea Nitrogen (BUN) | 10 - 25 mg/dL | Kidney |
| Cardiac Injury | Cardiac Troponin-I (cTnI) | < 0.1 ng/mL | Heart |
Experimental Protocols
Protocol 1: In Vitro Cardiomyocyte Viability Assay
-
Objective: To assess the direct cytotoxic potential of DIMIT on cardiomyocytes.
-
Methodology:
-
Cell Culture: Plate human iPSC-derived cardiomyocytes or a similar relevant cell line (e.g., H9c2) in 96-well plates coated with fibronectin or gelatin.[18][19] Allow cells to form a confluent, beating monolayer.
-
Compound Treatment: Prepare a serial dilution of DIMIT in the appropriate maintenance medium. The final solvent (e.g., DMSO) concentration should be consistent across all wells and typically ≤0.5%. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Replace the medium in the cell plates with the compound-containing medium and incubate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Assessment: Measure cell viability using a commercially available assay. A common method is an ATP-based assay (e.g., CellTiter-Glo®), where luminescence is proportional to the amount of ATP and thus the number of viable cells.[18] Alternatively, an MTT assay can be used, which measures metabolic activity.[20]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration at which 50% of cell viability is lost).
-
Protocol 2: In Vivo Liver Function and Histology Assessment
-
Objective: To monitor for hepatotoxicity during a long-term DIMIT study in rodents.
-
Methodology:
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats). Include a vehicle control group and at least three dose groups of DIMIT. Include satellite animals for interim assessments if required.
-
Dosing: Administer DIMIT daily for the study duration (e.g., 28 or 90 days) via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Record clinical signs, body weight, and food consumption at least weekly.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline, mid-study, and termination. Analyze plasma for liver function markers including ALT, AST, ALP, and total bilirubin.[21][22]
-
Necropsy and Histology: At the end of the study, perform a full necropsy. Weigh the liver and calculate the liver-to-body weight ratio. Preserve liver tissue in 10% neutral buffered formalin.
-
Tissue Processing: Embed the fixed liver tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E).[15]
-
Pathological Examination: A board-certified veterinary pathologist should blindly examine the slides for any evidence of hepatocellular necrosis, apoptosis, inflammation, steatosis, fibrosis, or changes in biliary tracts.
-
Protocol 3: Cartilage and Bone Histological Examination
-
Objective: To assess potential toxicity of DIMIT on articular cartilage and subchondral bone.
-
Methodology:
-
Animal Model and Dosing: As described in Protocol 2. The knee joint is a common site for evaluation.
-
Tissue Collection: At necropsy, dissect the knee joints and fix them in 10% neutral buffered formalin.
-
Decalcification: After fixation, decalcify the bone-containing tissues using a suitable agent (e.g., EDTA solution) until the bone is pliable. This step is critical for sectioning.
-
Tissue Processing and Staining: Process the decalcified tissue for paraffin embedding. Section the entire joint and stain slides with H&E for general morphology and Safranin O-Fast Green. Safranin O stains glycosaminoglycans (a key component of cartilage) red/orange, allowing for assessment of cartilage matrix integrity.[23][24]
-
Pathological Examination: A pathologist should evaluate the articular cartilage for changes in cellularity, matrix staining (proteoglycan loss), fibrillation, erosion, and any changes in the underlying subchondral bone or tidemark integrity.[23][25]
-
Visualizations
Caption: Generalized signaling pathway for a thyromimetic like DIMIT.
Caption: Workflow for a preclinical long-term toxicity study.
Caption: Troubleshooting decision tree for an adverse in vivo finding.
References
- 1. Suppression of thyrotropin by this compound in euthyroid and hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maturational effect of triiodothyronine and its analog this compound on sucrase activity in the small intestine of the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Metabolic effects of this compound and 3,5,3'-triiodo-L-thyronine in the brain and liver of hypothyroid rats. Similarities and differences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High affinity and specificity of dimeric binding of thyroid hormone receptors to DNA and their ligand-dependent dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormone selectivity in thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bionauts.jp [bionauts.jp]
- 7. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative effects of this compound (DIMIT) and 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) on body weight gain and lipid metabolism in genetically obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psychotropic drugs and liver disease: A critical review of pharmacokinetics and liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pfizer.com [pfizer.com]
- 12. Transplacental effects of this compound on fetal hypothyroidism in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preferential binding of 3,5-dimethyl-3'-isopropylthyroinine (DIMIT) to brain nuclear receptors for thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waxitinc.com [waxitinc.com]
- 16. waxitinc.com [waxitinc.com]
- 17. Metabolites in safety testing (MIST): considerations of mechanisms of toxicity with dose, abundance, and duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fujifilmcdi.com [fujifilmcdi.com]
- 19. Cardiomyocyte Impedance Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cell viability assay [bio-protocol.org]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. Liver function tests - Mayo Clinic [mayoclinic.org]
- 23. International Cartilage Repair Society (ICRS) Recommended Guidelines for Histological Endpoints for Cartilage Repair Studies in Animal Models and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histological Preparation and Evaluation of Cartilage Specimens | Springer Nature Experiments [experiments.springernature.com]
- 25. Histological Evaluation of the Effects of Intra-Articular Injection of Caffeic Acid on Cartilage Repair in a Rat Knee Microfracture Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3,5-Dimethyl-3'-isopropyl-L-thyronine and T3 for Therapeutic Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between thyroid hormone analogs is critical for the development of targeted therapies. This guide provides a comprehensive comparison of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIT), also referred to as DIMIT, and the endogenous thyroid hormone, 3,5,3'-triiodo-L-thyronine (T3).
This analysis delves into their comparative binding affinities, metabolic effects, and underlying signaling pathways, supported by experimental data. The information presented aims to furnish a foundational understanding for the potential therapeutic applications of DIT, particularly in metabolic and neurological research.
Quantitative Comparison of Key Parameters
The following table summarizes the key quantitative differences between DIT and T3 based on available experimental data.
| Parameter | This compound (DIT) | Triiodothyronine (T3) | Key Findings & References |
| Receptor Binding Affinity | Preferential binding to brain nuclear receptors has been noted, though specific Kd values for TRα and TRβ are not consistently reported in comparative studies. | High-affinity binding to both TRα and TRβ, with Kd values typically in the low nanomolar range. | DIT exhibits thyromimetic activity, suggesting interaction with thyroid hormone receptors.[1] |
| TSH Suppression (in vivo, rats) | Minimal dose to suppress basal plasma TSH: 5.2-5.3 µ g/100g BW.[2] | Minimal dose to suppress basal plasma TSH: 1.0-1.5 µ g/100g BW.[2] | DIT is less potent than T3 in suppressing TSH, with a molar potency ratio of approximately 6.6-10:1 (DIT:T3).[2] |
| Lipid Metabolism | Demonstrates a significant serum lipid-lowering effect, particularly in obese rats. The 3'-isopropyl group is crucial for this activity.[3] | Known to lower serum lipids, but its therapeutic use is limited by thyrotoxic effects. | DIT shows promise as a lipid-lowering agent with a potentially different therapeutic window than T3.[3] |
| Metabolic Effects in Liver (hypothyroid rats) | Restores mitochondrial oxidative phosphorylation and nuclear RNA polymerase activities to normal levels.[4] | Restores mitochondrial oxidative phosphorylation and nuclear RNA polymerase activities to normal levels.[4] | Both compounds show similar efficacy in restoring key metabolic functions in the liver of hypothyroid rats.[4] |
| Metabolic Effects in Brain (hypothyroid rats) | Restores nuclear activities but does not affect mitochondrial activities.[4] | Normalizes both nuclear and mitochondrial activities.[4] | DIT exhibits tissue-specific effects, suggesting a different mechanism of action or receptor interaction in the brain compared to T3.[4] |
Signaling Pathways and Mechanism of Action
Both T3 and DIT are understood to exert their primary effects through the canonical thyroid hormone signaling pathway. This involves binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The TRs, primarily TRα and TRβ, form heterodimers with the retinoid X receptor (RXR) and bind to thyroid hormone response elements (TREs) on the DNA of target genes.
Upon ligand binding, a conformational change in the TR leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, initiating the transcription of target genes. This genomic pathway is responsible for the majority of the physiological effects of thyroid hormones.
The existence of a crystal structure of DIT complexed with a thyroid hormone receptor confirms its interaction with the receptor in a manner similar to T3, acting as an agonist. However, the observed tissue-specific differences in metabolic effects, particularly in the brain, suggest that DIT's interaction with the receptor or its subsequent recruitment of co-regulators may differ from that of T3. These differences could be subtle, involving the specific conformation of the ligand-receptor complex or the affinity for various coactivator and corepressor proteins.
Canonical Thyroid Hormone Signaling Pathway for T3 and DIT.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) of unlabeled ligands, such as DIT and T3, to thyroid hormone receptors.
Materials:
-
Purified recombinant human TRα or TRβ.
-
Radiolabeled T3 (e.g., [¹²⁵I]T3).
-
Unlabeled DIT and T3.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl, 1 mM DTT, and 10% glycerol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A reaction mixture is prepared containing the assay buffer, a fixed concentration of radiolabeled T3, and the purified thyroid hormone receptor.
-
Increasing concentrations of unlabeled competitor ligand (either DIT or T3) are added to the reaction mixtures.
-
The mixtures are incubated to allow binding to reach equilibrium.
-
The receptor-ligand complexes are separated from the unbound ligand by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) for the unlabeled ligand is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Assessment of Metabolic Effects in Rats
This protocol describes a general approach to compare the metabolic effects of DIT and T3 in a rat model.
Animal Model:
-
Genetically obese Zucker rats or thyroidectomized rats are commonly used models to study metabolic effects of thyroid hormone analogs.
Experimental Design:
-
Animals are divided into control and treatment groups.
-
The treatment groups receive daily administration of DIT or T3 at various doses, typically via oral gavage or subcutaneous injection, for a specified period (e.g., several weeks).
-
The control group receives the vehicle solution.
-
Body weight and food intake are monitored regularly.
-
At the end of the treatment period, blood samples are collected for analysis of serum lipids (total cholesterol, triglycerides, HDL, LDL) and thyroid hormones (TSH, T4, T3).
-
Tissues such as the liver and brain can be harvested for further analysis of gene expression or mitochondrial function.
Metabolic Rate Measurement:
-
Indirect calorimetry can be used to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to determine the metabolic rate of the animals.
Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound (DIT) presents a compelling profile as a thyroid hormone analog with distinct properties compared to T3. Its significant lipid-lowering effects, coupled with a lower potency in TSH suppression, suggest a potentially wider therapeutic window for metabolic disorders. The tissue-specific effects observed in the brain also open avenues for investigating its utility in neurological conditions. Further research is warranted to fully elucidate the molecular details of its interaction with thyroid hormone receptors and the downstream consequences on gene expression, which will be pivotal for its translation into clinical applications. This guide serves as a foundational resource for researchers embarking on the further exploration of this promising compound.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Suppression of thyrotropin by this compound in euthyroid and hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of this compound (DIMIT) and 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) on body weight gain and lipid metabolism in genetically obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Thyromimetic Properties of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT)
This guide provides a comprehensive comparison of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT) with endogenous thyroid hormones and other synthetic thyromimetics. The objective is to offer researchers, scientists, and drug development professionals a detailed evaluation of DIMIT's performance based on available experimental data.
Thyromimetics are compounds that mimic the effects of thyroid hormones. The primary goal in the development of synthetic thyromimetics is to harness the beneficial metabolic effects of thyroid hormones, such as lowering cholesterol and promoting weight loss, while avoiding their adverse effects, particularly on the heart and bones. This is often pursued by designing molecules that selectively target the thyroid hormone receptor beta (TRβ), which is predominantly expressed in the liver, over the thyroid hormone receptor alpha (TRα), which is abundant in the heart.[1][2]
This guide will compare DIMIT to the following compounds:
-
Triiodothyronine (T3): The most potent endogenous thyroid hormone.
-
Thyroxine (T4): The primary prohormone secreted by the thyroid gland.[3]
-
Eprotirome (KB2115): Another TRβ-selective thyromimetic that has undergone clinical trials.[1][7]
Comparative Data
The following tables summarize the quantitative data on the binding affinities and in vivo effects of DIMIT and its comparators.
Table 1: Thyroid Hormone Receptor (TR) Binding Affinity
| Compound | TRα Binding Affinity | TRβ Binding Affinity | TRβ Selectivity (α/β) |
| T3 (Liothyronine) | High | High | ~1 |
| T4 (Levothyroxine) | Moderate | Moderate | ~1 |
| DIMIT | Lower than T3 | Lower than T3 | Not highly selective |
| Sobetirome (GC-1) | ~10-fold lower than T3 | Similar to T3 | ~10-fold for TRβ |
| Eprotirome (KB2115) | Modestly lower than T3 | Modestly higher than T3 | Modest selectivity for TRβ |
Note: Specific binding affinity values (e.g., Kd, IC50) can vary between studies. The table provides a qualitative comparison based on available literature.[1][2][8]
Table 2: In Vivo Effects on Metabolic Parameters
| Compound | Effect on Serum Cholesterol | Effect on Serum Triglycerides | Effect on Body Weight | Animal Model/Study Population |
| T3 (Liothyronine) | Lowering | Lowering | Reduction, often with muscle loss | Rats, Humans |
| T4 (Levothyroxine) | Lowering | Lowering | Reduction | Rats, Humans |
| DIMIT | Significant lowering | Lowering | Significant decrease in obese rats | Genetically obese Zucker rats |
| Sobetirome (GC-1) | Significant LDL-C lowering (up to 41%) | Lowering | Weight loss not a primary reported effect in humans | Rodents, Primates, Humans |
| Eprotirome (KB2115) | Significant LDL-C lowering (22-32%) | Significant lowering (16-33%) | No significant effect on body weight gain | Rats, Humans with hypercholesterolemia |
Data compiled from various preclinical and clinical studies.[9][10][11]
Table 3: Cardiovascular Effects
| Compound | Effect on Heart Rate | Effect on Heart Weight (Cardiac Hypertrophy) |
| T3 (Liothyronine) | Increase (Tachycardia) | Increase |
| T4 (Levothyroxine) | Can increase at higher doses | Can increase at higher doses |
| DIMIT | Less pronounced than T3/T4 but present | Less pronounced than T3/T4 |
| Sobetirome (GC-1) | Minimal to no effect at therapeutic doses | No significant effect |
| Eprotirome (KB2115) | No significant adverse effects reported in clinical trials | No significant adverse effects reported in clinical trials |
These findings are based on studies in various animal models and human clinical trials.[1][7][10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments in the evaluation of thyromimetics.
Thyroid Hormone Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for TRα and TRβ.
-
Preparation of TRs: Human TRα1 and TRβ1 are expressed in and purified from E. coli or other suitable expression systems.
-
Radioligand: [125I]T3 is used as the radiolabeled ligand.
-
Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline with bovine serum albumin) is used.
-
Procedure: a. A constant amount of purified TRα or TRβ is incubated with a fixed concentration of [125I]T3. b. Increasing concentrations of the unlabeled test compound (e.g., DIMIT, GC-1) are added to compete with the radioligand for binding to the receptor. c. The mixture is incubated to reach equilibrium. d. The bound and free radioligand are separated (e.g., by filtration through a glass fiber filter). e. The amount of radioactivity on the filter (representing bound [125I]T3) is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [125I]T3 (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value.
In Vivo Evaluation in a Rodent Model of Obesity
This protocol outlines a typical study to assess the metabolic effects of a thyromimetic in genetically obese Zucker rats.[9]
-
Animal Model: Genetically obese (fa/fa) Zucker rats and their lean littermates are used.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
-
Grouping and Treatment: a. Animals are divided into groups (e.g., vehicle control, T3-treated, DIMIT-treated at various doses). b. The compounds are administered daily for a specified period (e.g., 9 weeks) via an appropriate route (e.g., orogastric tube).[9]
-
Monitoring: a. Body weight and food intake are recorded regularly. b. Blood samples are collected at baseline and at the end of the study for analysis of serum lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and thyroid hormones.
-
Terminal Procedures: a. At the end of the study, animals are euthanized. b. Organs such as the heart and liver are excised and weighed. c. Tissues may be collected for further analysis (e.g., gene expression studies).
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects.
Visualizing Pathways and Workflows
Thyroid Hormone Signaling Pathway
Caption: Simplified thyroid hormone signaling pathway.
Experimental Workflow for Thyromimetic Evaluation
Caption: Typical workflow for in vivo thyromimetic studies.
References
- 1. Thyroid Hormone Mimetics: the Past, Current Status and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etj.bioscientifica.com [etj.bioscientifica.com]
- 5. What Is Sobetirome (GC-1)? | OCTAGONCHEM [octagonchem.com]
- 6. Sobetirome - Wikipedia [en.wikipedia.org]
- 7. The Thyromimetic KB2115 (Eprotirome) Induces Rat Hepatocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural determinants of selective thyromimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of this compound (DIMIT) and 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) on body weight gain and lipid metabolism in genetically obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of the Metabolic Effects of DIMIT and Triiodothyronine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of 3,5-dimethyl-3'-isopropyl-L-thyronine (DIMIT) and the endogenous thyroid hormone, 3,5,3'-triiodothyronine (T3). DIMIT is a synthetic analog of T3 designed to elicit specific metabolic responses, offering potential therapeutic advantages. This document summarizes key experimental findings, outlines detailed methodologies for relevant assays, and visualizes the underlying signaling pathways.
Data Presentation: A Comparative Overview
The following tables summarize the metabolic effects of DIMIT in comparison to T3, based on available preclinical studies. It is important to note that while the qualitative effects are documented, specific quantitative data from seminal studies were not publicly accessible and are therefore presented as descriptive outcomes.
Table 1: Effects on Body Weight and Lipid Metabolism in Obese Zucker Rats
| Parameter | Triiodothyronine (T3) | DIMIT | Key Findings |
| Body Weight Gain | Significant Decrease | Significant Decrease | Both compounds effectively reduce body weight gain in a model of genetic obesity. |
| Serum Lipid Concentrations | Decreased | Significantly Decreased | DIMIT shows a particularly strong effect on lowering serum lipids, suggesting a potent role in lipid metabolism.[1] |
Table 2: Effects on Hepatic and Cerebral Metabolism in Hypothyroid Rats
| Parameter | Triiodothyronine (T3) | DIMIT | Key Findings |
| Liver Mitochondrial Oxidative Phosphorylation | Restored to normal | Restored to normal | DIMIT is as effective as T3 in restoring normal mitochondrial function in the liver of hypothyroid animals. |
| Liver Succinate Cytochrome c Reductase Activity | Restored to normal | Restored to normal | Both compounds normalize the activity of this key mitochondrial enzyme in the liver. |
| Liver Nuclear RNA Polymerases I & II Activities | Restored to normal | Restored to normal | DIMIT and T3 demonstrate equivalent efficacy in restoring nuclear transcriptional activity in the liver. |
| Brain Mitochondrial Activities | Normalized | No effect | This highlights a significant tissue-specific difference, with DIMIT not affecting brain mitochondrial function, unlike T3. |
| Brain Nuclear Activities | Normalized | Normalized | Both compounds are capable of restoring nuclear activity in the brain, indicating some level of central action. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the metabolic effects of thyroid hormone analogs like DIMIT and T3.
Assessment of Mitochondrial Respiration in Rat Liver
This protocol outlines the measurement of oxygen consumption in isolated mitochondria to determine the effects of DIMIT and T3 on oxidative phosphorylation.
Materials:
-
Rat liver tissue
-
Mitochondria isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, and fatty acid-free BSA)
-
Respiratory substrates (e.g., glutamate, malate, succinate)
-
ADP solution
-
Inhibitors (e.g., rotenone, antimycin A)
-
Oxygen electrode system (e.g., Clark-type electrode)
Procedure:
-
Mitochondria Isolation:
-
Euthanize the rat according to approved animal care protocols.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver and place it in ice-cold isolation buffer.
-
Mince the liver tissue and homogenize using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspension in isolation buffer and recentrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer.
-
-
Oxygen Consumption Measurement:
-
Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Add a known amount of mitochondrial protein to the respiration chamber containing air-saturated respiration buffer.
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add respiratory substrates (e.g., glutamate and malate for Complex I-mediated respiration) and record the substrate-stimulated respiration.
-
Add a known amount of ADP to initiate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).
-
Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 2 respiration, as an indicator of mitochondrial coupling.
-
Specific inhibitors can be used to investigate different parts of the electron transport chain.
-
Quantification of Serum Lipids in Rats
This protocol describes the measurement of key lipid parameters in rat serum.
Materials:
-
Rat blood samples
-
Serum separation tubes
-
Commercial enzymatic assay kits for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol.
-
Spectrophotometer
Procedure:
-
Serum Collection:
-
Collect blood from rats via an appropriate method (e.g., cardiac puncture, tail vein).
-
Allow the blood to clot at room temperature.
-
Centrifuge the blood samples to separate the serum.
-
-
Lipid Analysis:
-
Follow the instructions provided with the commercial enzymatic assay kits.
-
Typically, this involves mixing a small volume of serum with the provided reagents.
-
Incubate the mixture for the specified time at the recommended temperature.
-
Measure the absorbance of the resulting colored product using a spectrophotometer at the specified wavelength.
-
Calculate the lipid concentrations based on a standard curve.
-
Measurement of Nuclear RNA Polymerase Activity in Rat Liver
This protocol details a method to assess the transcriptional activity in isolated liver nuclei.
Materials:
-
Rat liver tissue
-
Sucrose solutions of varying concentrations
-
Triton X-100
-
Reaction buffer containing Tris-HCl, MgCl2, MnCl2, and ATP, GTP, CTP, and radiolabeled UTP (e.g., [3H]UTP).
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Nuclei Isolation:
-
Homogenize liver tissue in a sucrose buffer.
-
Layer the homogenate over a denser sucrose cushion and centrifuge to pellet the nuclei, separating them from cytoplasmic components.
-
Wash the nuclear pellet with a buffer containing a low concentration of Triton X-100 to remove the outer nuclear membrane.
-
-
RNA Polymerase Assay:
-
Resuspend the isolated nuclei in the reaction buffer.
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) to allow for the incorporation of the radiolabeled UTP into newly synthesized RNA.
-
Stop the reaction by adding cold TCA to precipitate the macromolecules (DNA, RNA, and protein).
-
Collect the precipitate on glass fiber filters.
-
Wash the filters extensively with TCA to remove unincorporated radiolabeled nucleotides.
-
Dry the filters and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the RNA polymerase activity.
-
Signaling Pathways and Experimental Workflow
The metabolic effects of T3 and its analogs, such as DIMIT, are mediated through a combination of genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which exist as two major isoforms: TRα and TRβ. These receptors form heterodimers with the retinoid X receptor (RXR) and bind to thyroid hormone response elements (TREs) on the DNA, thereby regulating the transcription of target genes involved in metabolism.
Genomic signaling pathway of T3 and DIMIT.
Non-Genomic Signaling Pathway
T3 can also initiate rapid, non-genomic effects by interacting with receptors on the plasma membrane, in the cytoplasm, and on mitochondria. A key pathway involves the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which in turn modulate various cellular processes, including metabolism.
Non-genomic signaling pathways of T3 and DIMIT.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the metabolic effects of DIMIT and T3 in a preclinical animal model.
Experimental workflow for comparative analysis.
References
Cross-Validation of DIMIT (Diethyldithiocarbamate) Biological Activity in Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of DIMIT, identified as Diethyldithiocarbamate (DDC), across various animal models. The data presented herein is collated from preclinical studies to offer an objective overview of its therapeutic potential and mechanisms of action. This document focuses on its immunomodulatory and hepatoprotective effects, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Immunomodulatory Effects of DIMIT
DIMIT has demonstrated significant immunomodulatory properties in murine models, primarily influencing T-cell populations. Its effects have been compared with other dithiocarbamate derivatives, providing insights into structure-activity relationships.
Comparative Analysis of Immunomodulatory Activity
The following table summarizes the in vivo effects of DIMIT (DE-DTC) and its analogs on murine lymphocyte populations following intravenous administration.
| Compound | Animal Model | Dosage | Effect on Helper T-cells (Th) | Effect on Cytotoxic/Suppressor T-cells (Ts) | Effect on B-cell Subpopulation | Reference |
| DIMIT (DE-DTC) | Mice | 25 mg/kg b.w. (two doses) | Increased | Increased | No significant effect | [1][2] |
| DM-DTC | Mice | 25 mg/kg b.w. (two doses) | No significant effect | No significant effect | Marked modifications in pre-B-cells | [1][2] |
| NMG-DTC | Mice | 25 mg/kg b.w. (two doses) | Increased | Increased | Marked modifications in pre-B-cells | [1][2] |
| DB-DTC | Mice | 25 mg/kg b.w. (two doses) | Weak potential | Weak potential | Marked modifications in pre-B-cells | [1][2] |
| DIB-DTC | Mice | 25 mg/kg b.w. (two doses) | Weak potential | Weak potential | Marked modifications in pre-B-cells | [1][2] |
DE-DTC: Diethyl dithiocarbamate, DM-DTC: Dimethyl dithiocarbamate, NMG-DTC: N-methyl-D-glucamine dithiocarbamate, DB-DTC: Dibutyl dithiocarbamate, DIB-DTC: Diisobutyl dithiocarbamate
Experimental Protocol: In Vivo Immunomodulation Assessment in Mice
This protocol outlines the methodology used to evaluate the in vivo immunomodulatory effects of DIMIT and its derivatives.
1. Animal Model:
-
Male C3H and C57B1/6 mice.
2. Treatment:
-
Animals receive two intravenous (i.v.) injections of the test compound (DIMIT or its analogs) at a dosage of 25 mg/kg body weight.
-
The injections are administered 14 and 7 days prior to the collection of spleens.
-
Control groups receive the vehicle (phosphate-buffered saline) only.
3. Sample Collection and Preparation:
-
Spleens are harvested aseptically.
-
Splenocyte suspensions are prepared by teasing the spleens in Hank's Balanced Salt Solution (HBSS).
4. Lymphocyte Proliferation Assay (Mitogen Stimulation):
-
Splenocytes are cultured in RPMI-1640 medium supplemented with fetal calf serum and antibiotics.
-
Cells are stimulated with mitogens such as Concanavalin A (Con A) for T-cell proliferation and Lipopolysaccharide (LPS) for B-cell proliferation.
-
Cell proliferation is quantified by measuring the incorporation of [3H]thymidine into the DNA of dividing cells.
5. Flow Cytometry Analysis:
-
Splenocyte subpopulations (Helper T-cells, Cytotoxic/Suppressor T-cells, B-cells) are identified and quantified using fluorescently labeled monoclonal antibodies specific for cell surface markers (e.g., CD4 for Helper T-cells, CD8 for Cytotoxic/Suppressor T-cells, and B220 for B-cells).
-
Cells are analyzed on a flow cytometer to determine the percentage of each cell population.
Signaling Pathway: DIMIT's Immunomodulatory Mechanism
DIMIT's immunomodulatory effects are, in part, mediated through the inhibition of the NF-κB signaling pathway. This pathway is crucial for the expression of genes involved in inflammation and immune responses.
Caption: DIMIT inhibits the NF-κB signaling pathway.
Hepatoprotective Effects of DIMIT in Rodent Models of NAFLD
DIMIT has shown promise in alleviating non-alcoholic fatty liver disease (NAFLD), including steatohepatitis and fibrosis, in rodent models.
Quantitative Analysis of Hepatoprotective Effects
The following table summarizes the key findings from a study investigating the effects of DIMIT (DDC) in a rodent model of NAFLD induced by a methionine/choline-deficient (MCD) diet.
| Parameter | Animal Model | Treatment Group | Result | % Change vs. MCD Diet | Reference |
| Hepatic Steatosis | Rats | MCD Diet + DDC | Significantly reduced | Data not specified | [3][4][5] |
| Hepatocyte Ballooning | Mice | MCD Diet + DDC | Significantly reduced | Data not specified | [3][4][5] |
| Hepatic Inflammation | Mice | MCD Diet + DDC | Significantly alleviated | Data not specified | [3][4][5] |
| Liver Fibrosis | Mice | MCD Diet + DDC | Significantly alleviated | Data not specified | [3][4][5] |
| Serum ALT | Mice | MCD Diet + DDC | Suppressed | Data not specified | [3][5] |
| Serum AST | Mice | MCD Diet + DDC | Suppressed | Data not specified | [3][5] |
ALT: Alanine aminotransferase, AST: Aspartate aminotransferase
Experimental Protocol: Induction and Assessment of NAFLD in Rodents
This protocol describes the methodology for inducing NAFLD in rodents and assessing the therapeutic effects of DIMIT.
1. Animal Model:
-
C57BL/6 mice and Sprague Dawley rats.
2. NAFLD Induction:
-
Animals are fed a methionine/choline-deficient (MCD) diet to induce NAFLD with features of steatohepatitis and fibrosis.
-
Control animals are fed a standard diet.
3. Treatment:
-
The treatment group receives the MCD diet supplemented with DIMIT.
-
The disease control group receives the MCD diet only.
4. Assessment of Liver Injury and Function:
-
Histological Analysis: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis.
-
Serum Biochemistry: Blood samples are collected to measure the levels of liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
5. Gene Expression Analysis:
-
RNA is extracted from liver tissue, and the expression of genes related to inflammation, fibrosis, and lipid metabolism is quantified using real-time quantitative PCR (RT-qPCR).
Experimental Workflow: NAFLD Study
The following diagram illustrates the workflow of the preclinical study on DIMIT's effect on NAFLD.
Caption: Workflow for NAFLD animal model study.
Conclusion
The cross-validation of DIMIT's biological activity in different animal models reveals its potential as a therapeutic agent for conditions involving immune dysregulation and liver pathology. Its ability to modulate T-cell responses and protect against diet-induced liver damage, at least in part through the inhibition of the NF-κB pathway, warrants further investigation. The comparative data presented in this guide serves as a valuable resource for researchers and professionals in the field of drug development, providing a foundation for future preclinical and clinical studies.
References
- 1. Evaluation of the immunomodulatory potential of diethyl dithiocarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethyldithiocarbamate, an anti‐abuse drug, alleviates steatohepatitis and fibrosis in rodents through modulating lipid metabolism and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diethyldithiocarbamate, an anti-abuse drug, alleviates steatohepatitis and fibrosis in rodents through modulating lipid metabolism and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT), a synthetic analog of thyroid hormone. The following sections present quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to offer an objective evaluation of its performance relative to other thyromimetics.
In Vitro Efficacy: Receptor Binding Affinity
The primary mechanism of action for thyroid hormone and its analogs is through binding to thyroid hormone receptors (TRs), which exist as two major isoforms, TRα and TRβ. The binding affinity of DIMIT to these receptors is a key indicator of its potential thyromimetic activity.
A critical aspect of thyromimetic drug development is the selective targeting of TRβ, which is predominantly expressed in the liver and is associated with beneficial effects on lipid metabolism. In contrast, TRα is more abundant in the heart and bone, and its activation can lead to undesirable side effects such as tachycardia and bone loss.
Quantitative analysis of DIMIT's binding affinity has been determined through competitive binding assays.
| Compound | Receptor | Dissociation Constant (Kd) |
| DIMIT | Human TRα | 8.5 nM, 9.70 nM[1] |
| DIMIT | Human TRβ | Data not available in searched literature |
Higher Kd values indicate lower binding affinity.
In Vivo Efficacy: Thyromimetic Effects
In vivo studies are crucial for evaluating the physiological effects of DIMIT and comparing its potency to endogenous thyroid hormones and other synthetic analogs. Key parameters often assessed include the suppression of thyroid-stimulating hormone (TSH), effects on metabolic rate, and regulation of lipid levels.
Comparison with Triiodothyronine (T3) in Rats
Studies in rats have demonstrated the thyromimetic activity of DIMIT by its ability to suppress TSH levels.
| Compound | Effect on Body Weight in Lean Rats | Effect on Body Weight in Obese Rats | Effect on Serum Lipids in Obese Rats |
| DIMIT | Practically unchanged | Decreased | Significantly decreased[2] |
| T3 | Not specified | Not specified | Not specified |
| IpTA2 | Practically unchanged | Significantly decreased[2] | Decreased |
IpTA2 (3,5-diiodo-3'-isopropylthyroacetic acid) is another thyroid hormone analog.
Comparison with other Thyromimetics
While direct comparative in vivo studies between DIMIT and other specific thyromimetics like Sobetirome (GC-1) were not found in the searched literature, Sobetirome is a well-characterized TRβ-selective agonist that has undergone clinical development for dyslipidemia.[3] Its known efficacy provides a benchmark for evaluating the potential of other thyromimetics.
Experimental Protocols
In Vitro Competitive Binding Assay for Thyroid Hormone Receptors
This protocol outlines a general method for determining the binding affinity of a compound like DIMIT to thyroid hormone receptors.
Objective: To determine the dissociation constant (Kd) of DIMIT for TRα and TRβ.
Materials:
-
Purified human TRα and TRβ ligand-binding domains.
-
Radiolabeled T3 (e.g., [¹²⁵I]T3).
-
DIMIT and other competitor compounds.
-
Binding buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Filter plates and scintillation counter.
Procedure:
-
A constant concentration of the purified TR isoform is incubated with a fixed concentration of radiolabeled T3.
-
Increasing concentrations of unlabeled DIMIT (or other competitor) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound and free radioligand are separated by rapid filtration through filter plates.
-
The amount of radioactivity retained on the filters (representing receptor-bound ligand) is quantified using a scintillation counter.
-
The data are analyzed to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of radiolabeled T3 binding) is determined.
-
The Ki (and subsequently Kd) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Assessment of TSH Suppression in a Rat Model
This protocol describes a general procedure to evaluate the in vivo thyromimetic potency of DIMIT by measuring its effect on TSH levels.
Objective: To determine the dose-dependent effect of DIMIT on serum TSH concentrations in rats.
Animal Model: Euthyroid or hypothyroid rats. Hypothyroidism can be induced surgically (thyroidectomy) or chemically (e.g., with propylthiouracil).
Procedure:
-
Animals are acclimatized and divided into control and treatment groups.
-
The treatment groups receive varying doses of DIMIT, typically administered daily via oral gavage or subcutaneous injection. The control group receives the vehicle.
-
A positive control group receiving a known thyromimetic, such as T3, is often included for comparison.
-
Blood samples are collected at specified time points after administration.
-
Serum is separated, and TSH concentrations are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The data are analyzed to determine the dose of DIMIT required to cause a significant suppression of TSH levels compared to the control group.
Signaling Pathways and Experimental Workflows
The biological effects of DIMIT are initiated by its binding to thyroid hormone receptors, which leads to a cascade of molecular events that ultimately alter gene expression. This process involves both genomic and non-genomic pathways.
Thyroid Hormone Receptor Signaling Pathway
Caption: DIMIT exerts its effects through genomic and non-genomic pathways.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for determining DIMIT's receptor binding affinity.
Experimental Workflow for In Vivo TSH Suppression
Caption: Workflow for assessing DIMIT's in vivo effect on TSH.
References
A Comparative Analysis of DIMIT and Next-Generation T3 Analogs on Lipid Metabolism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the thyromimetic compound DIMIT with other thyroid hormone (T3) analogs, namely sobetirome (GC-1) and eprotirome (KB2115), focusing on their impact on lipid metabolism. This analysis is supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.
The landscape of therapeutic interventions for dyslipidemia has evolved with the development of selective thyroid hormone receptor (TR) agonists. These compounds, often referred to as T3 analogs, aim to replicate the beneficial lipid-lowering effects of thyroid hormone while minimizing its undesirable side effects on the heart and other tissues. This guide delves into a comparative study of 3,5-dimethyl-3'-isopropyl-L-thyronine (DIMIT) and two other prominent T3 analogs, sobetirome and eprotirome, to elucidate their relative efficacy and mechanisms of action in modulating lipid profiles.
Quantitative Comparison of Efficacy
The lipid-lowering effects of DIMIT, sobetirome, and eprotirome have been evaluated in various preclinical and clinical studies. The following tables summarize the key quantitative data from these investigations.
| Compound | Animal Model | Dosage | Duration | Effect on Serum Lipids | Reference |
| DIMIT | Genetically obese Zucker rats | Not specified | 9 weeks | Significant decrease in serum lipid concentrations[1] | [1] |
| IpTA2 | Genetically obese Zucker rats | Not specified | 9 weeks | Significant decrease in body weight gain; less pronounced effect on serum lipids compared to DIMIT[1] | [1] |
Table 1: Preclinical Data on DIMIT and IpTA2 in Zucker Rats
| Compound | Study Phase | Patient Population | Dosage | Duration | LDL Cholesterol Reduction | Other Lipid Effects | Reference |
| Sobetirome (GC-1) | Phase 1 | Healthy volunteers | Up to 100 µ g/day | 2 weeks | Up to 41%[2] | - | [2] |
| Eprotirome (KB2115) | Phase 3 | Patients with familial hypercholesterolemia on statin therapy | 50 µ g/day | 6 weeks | 12% decrease[3] | - | [3] |
| 100 µ g/day | 6 weeks | 22% decrease[3] | - | [3] | |||
| Eprotirome (KB2115) | Clinical Trial | Patients with hypercholesterolemia on statin therapy | 25 µ g/day | 12 weeks | 22% | Similar reductions in apolipoprotein B and triglycerides[4] | [4] |
| 50 µ g/day | 12 weeks | 28% | Similar reductions in apolipoprotein B and triglycerides[4] | [4] | |||
| 100 µ g/day | 12 weeks | 32% | Similar reductions in apolipoprotein B and triglycerides[4] | [4] |
Table 2: Clinical Trial Data for Sobetirome and Eprotirome
Signaling Pathways and Mechanisms of Action
DIMIT, sobetirome, and eprotirome exert their effects on lipid metabolism primarily by selectively activating the thyroid hormone receptor beta (TRβ), which is predominantly expressed in the liver. This selective activation triggers a cascade of events that lead to a more favorable lipid profile.
The primary mechanism involves the upregulation of genes responsible for cholesterol clearance and the downregulation of genes involved in lipid synthesis. Key target genes include:
-
Low-Density Lipoprotein Receptor (LDLR): Increased expression of the LDLR on the surface of liver cells enhances the uptake of LDL cholesterol from the bloodstream.
-
Cholesterol 7α-hydroxylase (CYP7A1): This enzyme is the rate-limiting step in the conversion of cholesterol to bile acids, which is a major pathway for cholesterol elimination from the body. Thyromimetics stimulate the expression of CYP7A1, promoting bile acid synthesis.[5][6]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor plays a crucial role in the synthesis of fatty acids and triglycerides. T3 analogs inhibit the expression of SREBP-1c, thereby reducing the production of these lipids in the liver.[5]
The following diagram illustrates the generalized signaling pathway for these TRβ-selective agonists.
Figure 1: Generalized signaling pathway of TRβ-selective T3 analogs in hepatocytes.
Experimental Protocols
To facilitate the replication and further investigation of the effects of these T3 analogs, detailed experimental methodologies are crucial.
Induction of Hyperlipidemia in Rats
A common method to induce hyperlipidemia in rats for preclinical studies involves a high-fat and/or high-cholesterol diet.
-
Animal Model: Male Wistar or Zucker rats are frequently used.
-
Diet: A standard laboratory chow is supplemented with a high percentage of fat (e.g., 40-60% of calories from fat) and/or cholesterol (e.g., 1-2%). The diet is typically administered for a period of 4 to 8 weeks to establish a hyperlipidemic state.[7][8][9][10]
-
Monitoring: Blood samples are collected at regular intervals to monitor serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
Drug Administration and Sample Analysis
-
Administration: The T3 analogs are typically administered orally via gavage. The dosage and frequency of administration will vary depending on the specific compound and the study design.
-
Blood Collection: Blood samples are collected from the tail vein or via cardiac puncture at the end of the study period.
-
Lipid Profile Analysis: Serum is separated by centrifugation, and lipid profiles are determined using standard enzymatic colorimetric assays.
-
Gene Expression Analysis: Livers are harvested, and RNA is extracted to quantify the expression of target genes (e.g., LDLR, CYP7A1, SREBP-1c) using quantitative real-time PCR (qRT-PCR).
The following diagram outlines a typical experimental workflow for evaluating the effects of T3 analogs on lipid metabolism in a rat model.
Figure 2: Typical experimental workflow for in vivo studies of T3 analogs.
Conclusion
DIMIT, sobetirome, and eprotirome all demonstrate the potential to favorably modulate lipid metabolism through their selective activation of the hepatic TRβ. While sobetirome and eprotirome have progressed to clinical trials and have shown significant LDL cholesterol-lowering effects in humans, comparative data for DIMIT against these newer analogs is limited to preclinical models. The primary mechanism of action for these compounds involves the upregulation of genes involved in cholesterol clearance (LDLR, CYP7A1) and the downregulation of genes involved in lipid synthesis (SREBP-1c). Further head-to-head comparative studies are warranted to fully elucidate the relative potency and potential therapeutic advantages of each of these T3 analogs for the treatment of dyslipidemia. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. Comparative effects of this compound (DIMIT) and 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) on body weight gain and lipid metabolism in genetically obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. ovid.com [ovid.com]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. jbums.org [jbums.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Suppression of TSH by 3,5-Dimethyl-3'-isopropyl-L-thyronine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thyromimetic activity of 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT), focusing on its efficacy in suppressing Thyroid-Stimulating Hormone (TSH). The information presented is supported by experimental data from preclinical and clinical studies, offering a valuable resource for researchers investigating novel thyroid hormone analogs.
Comparative Efficacy in TSH Suppression: DIMIT vs. Standard Thyroid Hormones
DIMIT, a non-halogenated analog of thyroid hormone, has demonstrated significant thyromimetic activity, particularly in its ability to suppress TSH secretion. Experimental data from both human and rat models indicate that DIMIT effectively reduces basal and TRH-stimulated TSH levels.
Human Studies
In a study involving euthyroid men, a single 1 mg oral dose of DIMIT resulted in a significant decrease in basal TSH levels within 24 hours.[1] Furthermore, the TSH response to a Thyrotropin-Releasing Hormone (TRH) stimulation test was markedly blunted, indicating a potent suppressive effect on the pituitary-thyroid axis.[1] The suppressive effects of DIMIT were observed to be prolonged, with a blunted TSH response to TRH lasting for 5 to 12 days in some subjects.[1]
Animal Studies
In studies with euthyroid and hypothyroid rats, DIMIT also exhibited potent TSH-suppressive effects. The minimal dose of DIMIT required to suppress basal plasma TSH for 24 hours was comparable in both euthyroid and hypothyroid rats.[2][3] When compared to Triiodothyronine (T3), the more active form of thyroid hormone, DIMIT was found to be less potent on a molar basis. The molar ratio of DIMIT to T3 required for equipotent TSH suppression varied depending on the thyroid status of the animals.[2][3]
While direct comparative studies on TSH suppression between DIMIT and Thyroxine (T4) are limited, a study in genetically obese Zucker rats compared the broader thyromimetic activities of DIMIT, T3, and T4 on body weight and lipid metabolism.[4] This study provides indirect evidence of DIMIT's systemic thyromimetic effects, which are intrinsically linked to its ability to interact with thyroid hormone receptors and, consequently, influence the hypothalamic-pituitary-thyroid axis.
Data Presentation
Table 1: TSH Suppression in Humans Following a Single 1 mg Oral Dose of DIMIT [1]
| Parameter | Baseline | 24 hours post-DIMIT |
| Basal TSH (µU/mL) | 1.5 ± 0.2 | 0.7 ± 0.2 |
| TRH-stimulated TSH increment (µU/mL) | 15.3 ± 2.8 | 6.7 ± 1.6 |
Table 2: Comparative Potency of DIMIT and T3 for TSH Suppression in Rats [2][3]
| Animal Model | Minimal Effective Dose for 24h Basal TSH Suppression (per 100g BW) | Apparent Molar Ratio (DIMIT:T3) for Equipotent Basal TSH Suppression |
| Euthyroid Rats | DIMIT: 5.3 µg | ~10 |
| T3: 1.0 µg | ||
| Hypothyroid Rats | DIMIT: 5.2 µg | ~6.6 |
| T3: 1.5 µg |
Experimental Protocols
Human Study: TRH Stimulation Test
-
Baseline Blood Sample: A venous blood sample is drawn to determine the baseline TSH level.
-
TRH Administration: A bolus of 500 µg of TRH is administered intravenously.
-
Post-stimulation Blood Samples: Blood samples are drawn at specified intervals (e.g., 15, 30, 60, and 90 minutes) after TRH injection to measure the TSH response.
-
DIMIT Administration: A single oral dose of 1 mg of DIMIT is administered.
-
Follow-up TRH Test: The TRH stimulation test is repeated 24 hours after DIMIT administration to assess the change in TSH response.
-
TSH Measurement: Serum TSH concentrations are determined by radioimmunoassay (RIA).
Animal Study: TSH Suppression in Rats
-
Animal Model: Euthyroid or surgically thyroidectomized (hypothyroid) male rats are used.
-
Compound Administration: DIMIT, T3, or T4 are administered, typically via subcutaneous or intraperitoneal injection, at varying doses.
-
Blood Sampling: Blood samples are collected at specified time points after compound administration (e.g., 24 hours) via cardiac puncture or tail vein sampling.
-
TSH Measurement: Plasma or serum TSH levels are quantified using a species-specific radioimmunoassay (RIA) or ELISA kit.
-
TRH Stimulation (Optional): In some protocols, a TRH challenge is administered to assess the pituitary response, similar to the human protocol.
Mandatory Visualization
Caption: Hypothalamic-Pituitary-Thyroid axis and the inhibitory effect of DIMIT.
Caption: Workflow for assessing TSH suppression by thyromimetics in rats.
References
- 1. Thyrotropin suppression by this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Suppression of thyrotropin by this compound in euthyroid and hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of this compound (DIMIT) and 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) on body weight gain and lipid metabolism in genetically obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Foundational Studies of the Notch Signaling Pathway and its Therapeutic Targeting
A Note on the Term "DIMIT": The term "DIMIT studies" does not correspond to a recognized acronym or a specific, publicly documented field of research within drug development. This guide, therefore, focuses on a well-established, foundational area of cancer drug development: the Notch signaling pathway. This pathway has been the subject of extensive research, replication studies, and therapeutic development, making it an excellent exemplar for the requested comparative analysis.
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and tissue homeostasis.[1][2] Its dysregulation is implicated in a variety of cancers, where it can act as either an oncogene or a tumor suppressor depending on the cellular context.[3][4][5] This dual role has made it a complex but compelling target for therapeutic intervention.
This guide provides a comparative overview of key findings from foundational studies on Notch signaling in cancer, data on therapeutic alternatives targeting this pathway, and detailed experimental protocols for replicating these findings.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various inhibitors targeting the Notch signaling pathway. These inhibitors primarily fall into two categories: γ-secretase inhibitors (GSIs), which prevent the final cleavage step that activates Notch, and monoclonal antibodies that block the interaction between Notch receptors and their ligands.[6][7]
Table 1: In Vitro Efficacy of Notch Pathway Inhibitors
| Compound | Mechanism of Action | Cell Line | IC50 (nM) | Effect | Reference |
| RO4929097 | γ-Secretase Inhibitor | HCT-116 (Colon) | 4.8 | Inhibition of Notch processing | [8] |
| A549 (Lung) | 4.8 | Inhibition of Notch processing | [8] | ||
| CB-103 | Notch Transcription Complex Inhibitor | RPMI-8402 (T-ALL) | ~100 | Down-regulation of HES1, MYC | [9] |
| TALL-1 (T-ALL) | ~100 | Down-regulation of HES1, MYC | [9] | ||
| Demcizumab (OMP-21M18) | Anti-DLL4 Monoclonal Antibody | Patient-derived xenograft | N/A | Anti-tumor activity | [7] |
Table 2: In Vivo Efficacy of Notch Pathway Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Key Finding | Reference |
| RO4929097 | A549 (Lung) Xenograft | 3-60 mg/kg, once daily | 66-91% | Significant tumor growth inhibition | [8] |
| CB-103 | T-ALL PDX Model | N/A | N/A | Prolonged survival | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the activity of the Notch signaling pathway and the effects of its inhibitors.
Western Blot for Activated Notch1 (NICD1)
This protocol is used to detect the intracellular domain of Notch1 (NICD1), the cleaved, active form of the receptor.
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the cleaved form of Notch1 (Val1744) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Luciferase Reporter Assay for Notch Transcriptional Activity
This assay measures the transcriptional activity of the CSL (CBF1/Su(H)/Lag-1) transcription factor, a key downstream effector of Notch signaling.[11]
-
Cell Transfection:
-
Plate cells in a 24-well plate.
-
Co-transfect cells with a CSL-luciferase reporter plasmid (containing multiple CSL binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (as a transfection control) using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, treat cells with the compound of interest (e.g., a GSI) or co-culture with cells expressing a Notch ligand.
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity of treated cells to that of control cells.
-
Quantitative Real-Time PCR (qRT-PCR) for Notch Target Genes
This method quantifies the mRNA expression levels of direct Notch target genes, such as HES1 and HEY1.[8][10]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial RNA isolation kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for HES1, HEY1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method.
-
Compare the expression levels in treated cells to those in control cells.
-
Ligand-Binding Assay via Flow Cytometry
This protocol assesses the binding of Notch ligands (e.g., DLL4, JAG1) to Notch receptors on the cell surface.[12][13]
-
Cell Preparation:
-
Harvest cells and wash them with cold PBS.
-
Resuspend cells in a flow cytometry buffer (e.g., PBS with 2% FBS).
-
-
Ligand Incubation:
-
Incubate cells with a recombinant Notch ligand-Fc fusion protein (e.g., DLL4-Fc) for 1 hour at 4°C.
-
Wash the cells twice with flow cytometry buffer.
-
-
Secondary Antibody Staining:
-
Incubate the cells with a fluorescently labeled anti-Fc secondary antibody (e.g., PE-conjugated anti-human IgG) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, gating on the live cell population.
-
Quantify the mean fluorescence intensity, which is proportional to the amount of ligand bound to the cell surface.
-
Visualizations
The following diagrams illustrate the core Notch signaling pathway and a representative experimental workflow.
Caption: The canonical Notch signaling pathway.
Caption: Workflow for testing a Notch inhibitor.
References
- 1. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch signaling pathway in cancer: from mechanistic insights to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic approaches to modulating Notch signaling: Current challenges and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Notch signaling pathway in cancer: Clinical development advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Mammalian NOTCH Receptor Activation and Signaling Protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Notch Ligand Binding Assay Using Flow Cytometry [bio-protocol.org]
- 13. Notch Ligand Binding Assay Using Flow Cytometry [en.bio-protocol.org]
A Head-to-Head Comparison of DIMIT and Sobetirome (GC-1): Selective Thyroid Hormone Receptor Modulation
In the landscape of synthetic thyromimetics, DIMIT (3,5-dimethyl-3'-isopropyl-L-thyronine) and Sobetirome (GC-1) represent two distinct approaches to harnessing the therapeutic potential of thyroid hormone action while mitigating its undesirable side effects. This guide provides a detailed, data-driven comparison of these two compounds, aimed at researchers, scientists, and drug development professionals. We delve into their mechanisms of action, receptor selectivity, and in vivo efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Thyroid Hormone Receptor
Both DIMIT and Sobetirome exert their effects by interacting with thyroid hormone receptors (TRs), which are nuclear receptors that modulate gene expression. There are two major isoforms of the TR, alpha (TRα) and beta (TRβ), which are differentially expressed in various tissues. TRα is predominantly found in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver. The selective activation of TRβ is a key strategy for developing thyromimetics that can lower cholesterol and improve metabolic parameters without causing cardiac side effects associated with TRα activation.
Sobetirome was specifically designed as a TRβ-selective agonist. Its chemical structure allows for preferential binding to the TRβ isoform. In contrast, DIMIT is a non-selective thyroid hormone analog.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for DIMIT and Sobetirome, highlighting the differences in their interaction with thyroid hormone receptors.
Table 1: Thyroid Hormone Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Kd, pM) | Selectivity (TRα/TRβ) |
| Sobetirome (GC-1) | TRα | 440 | ~6.6-fold for TRβ |
| TRβ | 67 | ||
| DIMIT | TRα | Data not available | Not selective |
| TRβ | Data not available |
Table 2: In Vitro Functional Activity (Receptor Activation)
| Compound | Receptor Subtype | EC50 (µM) |
| Sobetirome (GC-1) | TRα1 | 0.58 |
| TRβ1 | 0.16 | |
| DIMIT | TRα | Data not available |
| TRβ | Data not available |
In Vivo Efficacy: A Look at Preclinical Models
The differential receptor selectivity of DIMIT and Sobetirome translates into distinct in vivo pharmacological profiles.
Table 3: Summary of In Vivo Effects
| Compound | Animal Model | Key Findings |
| DIMIT | Genetically obese Zucker rats | Decreased body weight gain and serum lipid concentrations. |
| Sobetirome (GC-1) | Hypercholesterolemic mice | Reduced serum LDL cholesterol and triglycerides. |
| Euthyroid mice | Lowered VLDL triglyceride and HDL cholesterol levels. | |
| Genetically obese and diet-induced obese mice | Reduced fat mass by half in two weeks. | |
| Primates | Lowered LDL cholesterol and lipoprotein(a). |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: Simplified genomic signaling pathway of thyroid hormone receptors.
Caption: General workflow for in vitro receptor binding and functional assays.
Detailed Experimental Protocols
Radioligand Competitive Binding Assay (for Kd/Ki Determination)
This protocol is a generalized procedure for determining the binding affinity of DIMIT and Sobetirome to TRα and TRβ.
-
Receptor Preparation: Human TRα and TRβ proteins are expressed in and purified from a suitable expression system (e.g., E. coli or insect cells).
-
Radioligand: A radiolabeled form of a high-affinity thyroid hormone, typically [125I]T3, is used.
-
Assay Buffer: A buffer containing Tris-HCl, EDTA, DTT, and other components to ensure protein stability and optimal binding is prepared.
-
Competition Assay:
-
A fixed concentration of the radioligand (e.g., at its Kd value) is incubated with the purified receptor protein.
-
Increasing concentrations of the unlabeled competitor compound (DIMIT or Sobetirome) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantification: The amount of radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assay (for EC50 Determination)
This protocol describes a general method for assessing the functional potency of DIMIT and Sobetirome in activating TR-mediated gene transcription.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CV-1) is cultured. The cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length cDNA for either human TRα1 or TRβ1.
-
A reporter plasmid containing a luciferase gene under the control of a thyroid hormone response element (TRE).
-
-
Compound Treatment: After transfection, the cells are treated with increasing concentrations of DIMIT or Sobetirome. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and luciferase expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. The data are then plotted against the compound concentration, and a dose-response curve is fitted using non-linear regression to determine the EC50 value.
In Vivo Study in Genetically Obese Zucker Rats (DIMIT)
This protocol is based on studies investigating the effects of DIMIT on metabolic parameters in a model of obesity and insulin resistance.
-
Animal Model: Genetically obese (fa/fa) Zucker rats and their lean littermates are used.
-
Acclimation: Animals are acclimated to the housing conditions for a specified period before the start of the experiment.
-
Compound Administration: DIMIT is administered orally (e.g., by gavage) daily for a predetermined duration (e.g., several weeks). A vehicle control group receives the vehicle alone.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Sample Collection: At the end of the treatment period, blood samples are collected for the analysis of serum lipids (total cholesterol, triglycerides, etc.) and other metabolic parameters.
-
Data Analysis: The data from the DIMIT-treated group are compared to the vehicle-treated control group using appropriate statistical methods.
In Vivo Study in Hypercholesterolemic Mice (Sobetirome)
This protocol outlines a general procedure to evaluate the lipid-lowering effects of Sobetirome in a diet-induced hypercholesterolemia model.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet-Induced Hypercholesterolemia: Mice are fed a high-fat, high-cholesterol diet for a period of time to induce hypercholesterolemia.
-
Compound Administration: Sobetirome is administered to the mice, often mixed in the diet or administered daily by oral gavage. A control group receives the high-fat diet with the vehicle.
-
Monitoring: Body weight and food consumption are monitored.
-
Blood and Tissue Collection: After the treatment period, blood is collected via cardiac puncture for the analysis of plasma lipids (total cholesterol, LDL-C, HDL-C, and triglycerides). Livers may also be collected for further analysis.
-
Data Analysis: Lipid levels in the Sobetirome-treated group are compared to the control group using statistical analysis to determine the efficacy of the compound.
Conclusion
The head-to-head comparison reveals that Sobetirome (GC-1) is a highly selective TRβ agonist with potent lipid-lowering effects demonstrated in a variety of preclinical models. Its selectivity for the hepatic TRβ isoform provides a clear advantage in minimizing the risk of cardiac side effects. DIMIT, on the other hand, is a non-selective thyromimetic. While it has shown efficacy in reducing body weight and lipids in obese rats, the lack of receptor selectivity raises concerns about potential off-target effects. The available quantitative data for Sobetirome is more extensive, reflecting its more advanced stage of development and characterization as a selective thyromimetic. Further quantitative studies on DIMIT would be necessary for a more complete and direct comparison of its receptor binding and activation profile with that of Sobetirome.
Safety Operating Guide
Prudent Disposal of 3,5-Dimethyl-3'-isopropyl-L-thyronine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 3,5-Dimethyl-3'-isopropyl-L-thyronine must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, immediate safety and logistical information based on best practices for analogous thyroid hormone compounds.
This document outlines the necessary procedural steps for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on guidelines for structurally similar thyroid hormone analogs, such as Liothyronine (T3) and Levothyroxine (T4).
Key Chemical and Physical Properties
A summary of the key identifiers and properties for this compound is provided below for easy reference.
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3-propan-2-ylphenoxy)-3,5-dimethylphenyl]propanoic acid[1] |
| Molecular Formula | C₂₀H₂₅NO₄[1] |
| Molecular Weight | 343.4 g/mol [1] |
| CAS Number | 26384-44-1[1][2] |
| Physical Description | Solid (Assumed based on related compounds) |
| Solubility | Expected to be soluble in organic solvents like DMSO and dimethylformamide, sparingly soluble in aqueous buffers.[3] |
Experimental Protocols: Disposal of this compound
The following step-by-step methodology should be followed for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is a suitable option), safety goggles, and a lab coat.[4]
-
Avoid generating dust when handling the solid form of the compound.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held the compound three times with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, the container can be disposed of as non-hazardous waste, or as directed by your institution's policies.
-
3. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept tightly closed when not in use.[7]
-
Store away from incompatible materials.
4. Disposal Procedure:
-
Crucially, do not dispose of this compound down the drain or in regular trash. [6]
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and prevent unauthorized entry.
-
For small spills of solid material, carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C20H25NO4 | CID 108112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 26384-44-1 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Operational Guide for Handling 3,5-Dimethyl-3'-isopropyl-L-thyronine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3,5-Dimethyl-3'-isopropyl-L-thyronine. The following guidance is based on safety data for structurally similar thyroid hormone analogs, such as 3,3',5-Triiodo-L-thyronine, and general best practices for handling potent pharmacologically active compounds. Researchers should always conduct a thorough risk assessment before beginning work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the high potency of thyroid hormone analogs, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.
Recommended PPE for Handling this compound:
| PPE Category | Specification |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Always inspect gloves for integrity before use and practice proper glove removal technique. Dispose of contaminated gloves immediately.[1] |
| Eye Protection | Chemical safety goggles or a face shield where splashing is a risk. |
| Body Protection | A dedicated lab coat, worn fully buttoned. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | For handling powders outside of a containment system, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. |
Operational Plan: Safe Handling Procedures
Given the compound's potential for high pharmacological activity, all handling should be performed in a controlled environment to minimize exposure.
Step-by-Step Handling Protocol:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Weighing: Weighing of the solid compound should be done within a ventilated balance enclosure or a fume hood to prevent inhalation of fine powders.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid generating dust.
-
Spill Management: Have a spill kit readily available. For small spills, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as hazardous waste.
-
Decontamination: After each procedure, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing the compound in a designated hazardous liquid waste container. Do not pour down the drain.
-
Empty Containers: "Empty" containers that held the compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocol Example: In Vitro Cell-Based Assay
This hypothetical protocol outlines a common laboratory procedure and is intended for illustrative purposes only. A detailed, experiment-specific risk assessment must be performed.
-
Stock Solution Preparation:
-
In a chemical fume hood, accurately weigh 1 mg of this compound using a calibrated microbalance within a ventilated enclosure.
-
Dissolve the compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with cell culture media to achieve the desired final concentrations for the assay.
-
-
Cell Treatment:
-
Culture cells in a multi-well plate to the desired confluency.
-
Carefully add the working solutions to the respective wells.
-
-
Incubation and Analysis:
-
Incubate the treated cells for the specified time under controlled conditions.
-
Perform the desired analysis (e.g., cell viability assay, gene expression analysis).
-
-
Decontamination and Disposal:
-
Aspirate the media containing the compound and dispose of it as hazardous liquid waste.
-
Decontaminate all labware and surfaces that came into contact with the compound.
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Logical Relationship of Safety Controls
Caption: Hierarchy of safety controls for handling potent compounds.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
